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Core Science & Biosynthesis

Foundational

Advanced Safety & Application Whitepaper: 2-Ethoxy-3-fluoro-5-nitropyridine

Executive Summary In modern drug discovery and agrochemical development, highly functionalized fluorinated heterocycles serve as critical building blocks. 2-Ethoxy-3-fluoro-5-nitropyridine (CAS: 2922283-72-3)[1] is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized fluorinated heterocycles serve as critical building blocks. 2-Ethoxy-3-fluoro-5-nitropyridine (CAS: 2922283-72-3)[1] is a prime example of such a scaffold, offering a unique combination of electronic activation and steric tuning. However, the same electronic properties that make this molecule synthetically valuable also dictate its specific hazard profile and handling requirements.

Moving beyond a traditional, static Material Safety Data Sheet (SDS), this technical whitepaper is designed for researchers and drug development professionals. It synthesizes physicochemical profiling, mechanistic toxicology, and self-validating synthetic workflows to ensure both operational safety and experimental success.

Physicochemical Profiling & Structural Analysis

Understanding the physical and structural parameters of 2-Ethoxy-3-fluoro-5-nitropyridine is the first step in predicting its reactivity and safety profile. The synergistic electron-withdrawing effects of the pyridine nitrogen, the C3-fluorine, and the C5-nitro group create a highly electron-deficient aromatic system.

PropertyValue
Chemical Name 2-Ethoxy-3-fluoro-5-nitropyridine
CAS Number 2922283-72-3
Molecular Formula C 7​ H 7​ FN 2​ O 3​
Molecular Weight 186.14 g/mol
SMILES String CCOc1ncc([O-])cc1F
Appearance Pale yellow to brown solid
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3

Mechanistic Hazard Identification (SDS Core)

As a Senior Application Scientist, I emphasize that safety protocols must be rooted in chemical causality rather than rote memorization. The hazards associated with 2-Ethoxy-3-fluoro-5-nitropyridine are a direct consequence of its molecular architecture:

  • Skin and Eye Irritation (H315, H319): The highly electron-deficient nature of the nitropyridine ring makes it exceptionally susceptible to Nucleophilic Aromatic Substitution (S N​ Ar). In a biological context, this compound acts as a potent electrophile, capable of covalently modifying cellular nucleophiles (such as the thiol groups of glutathione or cysteine residues in structural proteins). This covalent binding triggers localized inflammatory responses, manifesting as severe irritation.

  • Acute Oral Toxicity (H302): The C5-nitro group can undergo in vivo enzymatic single-electron reduction by cellular nitroreductases. This metabolic pathway generates reactive oxygen species (ROS) and toxic hydroxylamine intermediates, leading to oxidative stress and cellular toxicity if ingested.

Self-Validating Safety & Handling Protocols

To mitigate the mechanistic hazards outlined above, laboratory handling must employ a self-validating system —a protocol where safety checks are inherently built into the workflow to confirm protection before proceeding to the next step.

SafetyWorkflow Start Handling 2-Ethoxy-3-fluoro- 5-nitropyridine PPE Verify Fume Hood Flow Don Nitrile Gloves & Goggles Start->PPE Exposure Accidental Exposure? PPE->Exposure Skin Skin/Eye Contact: Rinse 15 mins with Water Exposure->Skin Yes (Contact) Spill Spill Cleanup: Absorb with Inert Material Exposure->Spill Yes (Spill) Safe Proceed to Synthesis Exposure->Safe No Skin->Safe Spill->Safe

Fig 1. Self-validating safety and emergency response workflow for handling fluoronitropyridines.

Engineering Controls & PPE
  • Fume Hood Validation: Before opening the reagent bottle, visually verify the fume hood's magnehelic gauge or airflow monitor. Validation: A reading within the safe operational zone (typically 80-100 fpm) confirms containment of any aerosolized particulates.

  • Glove Integrity: Nitrile gloves must be worn. Validation: Perform a quick inflation test of the gloves prior to donning to ensure no micro-punctures exist that could allow electrophilic penetration.

Synthetic Applications: Chemoselective Nitro Reduction

A primary synthetic application for 2-Ethoxy-3-fluoro-5-nitropyridine is its reduction to the corresponding amine (5-amino-2-ethoxy-3-fluoropyridine), which is a prerequisite for downstream amide coupling or Buchwald-Hartwig cross-amination.

The Chemical Challenge: Standard palladium-on-carbon (Pd/C) hydrogenation of fluorinated nitropyridines frequently results in undesired hydrodefluorination. This occurs because the highly activated C-F bond undergoes oxidative addition into the Pd(0) species.

The Causal Solution: To circumvent this, we employ a sulfided platinum-on-carbon (Pt/C-S) catalyst[2]. The sulfur selectively poisons the most active catalytic sites responsible for C-X bond cleavage, thereby tuning the catalyst's electronic properties to exclusively reduce the nitro group while preserving the vulnerable C3-fluorine[2].

Self-Validating Experimental Protocol
  • Reaction Setup & Dissolution: Dissolve 2-Ethoxy-3-fluoro-5-nitropyridine (1.0 eq) in anhydrous ethanol (0.2 M). Validation Checkpoint: The solution must be completely homogenous and clear before catalyst addition. Any turbidity indicates moisture or insoluble impurities that could prematurely poison the catalyst.

  • Catalyst Addition & Purging: Add 0.1 mol% Pt/C-S. Seal the reaction vessel and purge the atmosphere with N 2​ (3x), followed by H 2​ (3x) via a balloon. Validation Checkpoint: The hydrogen balloon must maintain a constant volume for 5 minutes prior to stirring. This confirms a hermetic seal, preventing oxygen ingress which could ignite the dry catalyst.

  • Reaction Monitoring: Stir the suspension vigorously at 25°C for 4-6 hours. Validation Checkpoint: Perform LC-MS analysis at the 4-hour mark. The protocol is validated when the starting material mass (m/z 187 [M+H] + ) is completely replaced by the product mass (m/z 157 [M+H] + ), with zero detection of the defluorinated byproduct (m/z 139 [M+H] + ).

  • Filtration & Isolation: Filter the crude mixture through a tightly packed Celite pad and wash thoroughly with ethanol. Concentrate the filtrate in vacuo. Validation Checkpoint: The resulting filtrate must be entirely colorless or pale yellow. A dark or grey tint indicates catalyst breakthrough, requiring immediate refiltration to prevent heavy metal contamination in downstream biological assays.

SyntheticWorkflow Substrate 2-Ethoxy-3-fluoro- 5-nitropyridine Reagents Sulfided Pt/C (0.1 mol%) H2 (1 atm), EtOH, 25°C Substrate->Reagents Reaction Stir for 4-6 hours (Monitor by LC-MS) Reagents->Reaction Filter Filter through Celite to remove Pt/C Reaction->Filter Concentrate Concentrate in vacuo Filter->Concentrate Product 5-Amino-2-ethoxy- 3-fluoropyridine (No Hydrodefluorination) Concentrate->Product

Fig 2. Chemoselective catalytic hydrogenation workflow preventing hydrodefluorination.

References

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of 2-Ethoxy-3-fluoro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the synthesis, crystallization, and X-ray crystallographic analysis of 2-Ethoxy-3-fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis, crystallization, and X-ray crystallographic analysis of 2-Ethoxy-3-fluoro-5-nitropyridine, a novel fluorinated pyridine derivative with significant potential in pharmaceutical development. While a definitive crystal structure for this specific molecule is not yet publicly available, this document, authored from the perspective of a Senior Application Scientist, outlines a robust experimental workflow based on established methodologies for analogous compounds. We will explore the strategic synthesis of the target molecule, detail protocols for obtaining diffraction-quality single crystals, and provide an in-depth guide to the X-ray diffraction data collection, structure solution, and refinement process. The insights presented herein are grounded in the fundamental principles of crystallography and draw from the structural analyses of closely related nitropyridine derivatives, offering a predictive and practical framework for researchers in the field. The fluorinated nature of this compound is of particular interest, as fluorine substitution is a well-established strategy for enhancing key drug properties such as metabolic stability and binding affinity.[1][2]

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals.[3] The introduction of a nitro group can serve as a key synthetic handle for further functionalization, while the incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity and small size can lead to improved metabolic stability, enhanced binding affinity to target proteins, and better membrane permeability.[2] The title compound, 2-Ethoxy-3-fluoro-5-nitropyridine, combines these features, making it a promising building block for the synthesis of novel therapeutic agents. A thorough understanding of its three-dimensional structure through X-ray crystallography is paramount for rational drug design, enabling a precise understanding of its conformational preferences and intermolecular interactions.

PART 1: Synthesis and Crystallization

Proposed Synthetic Pathway

The synthesis of 2-Ethoxy-3-fluoro-5-nitropyridine can be approached through a multi-step process starting from commercially available precursors. A plausible route is outlined below, drawing inspiration from established procedures for similar pyridine derivatives.[4][5][6]

Synthesis_Workflow A 2-Chloro-3-fluoro-5-nitropyridine D Nucleophilic Aromatic Substitution A->D B Sodium Ethoxide B->D C Ethanol (solvent) C->D E 2-Ethoxy-3-fluoro-5-nitropyridine D->E F Purification (Column Chromatography) E->F G Crystallization F->G

Caption: Proposed synthesis workflow for 2-Ethoxy-3-fluoro-5-nitropyridine.

Experimental Protocol: Synthesis

  • Reaction Setup: To a stirred solution of 2-chloro-3-fluoro-5-nitropyridine (1.0 eq) in anhydrous ethanol at room temperature, add sodium ethoxide (1.1 eq) portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.[4]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4]

Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step.[7] For a small molecule like 2-Ethoxy-3-fluoro-5-nitropyridine, several common crystallization techniques can be employed.

Experimental Protocol: Crystallization

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like dichloromethane/hexane) in a loosely covered vial.[8] Allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

PART 2: X-ray Crystallography

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is X-ray crystallography.[7][9] This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal.[7]

Principles of X-ray Diffraction

When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, the scattered waves interfere with each other. This interference is constructive in specific directions, giving rise to a diffraction pattern of discrete spots. The relationship between the wavelength of the X-rays (λ), the angle of diffraction (θ), and the distance between crystal lattice planes (d) is described by Bragg's Law:

nλ = 2d sin(θ) [10]

The intensities of these diffracted spots contain the information about the arrangement of atoms within the unit cell.[10]

Data Collection and Processing

XRay_Workflow A Single Crystal Selection & Mounting C Diffractometer A->C B X-ray Source (e.g., Synchrotron) B->C D Data Collection (Rotation Method) C->D E Data Processing (Integration, Scaling, Merging) D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Validation and Analysis G->H I Final Crystal Structure H->I

Caption: A typical workflow for X-ray crystal structure determination.

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[7]

  • Diffractometer Setup: The crystal is placed in a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[8][11] For weakly diffracting crystals, a synchrotron source may be necessary.[12]

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[7]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured.[10] For small molecules, this is typically solved using ab initio methods like direct methods or Patterson functions.

Once an initial model of the structure is obtained, it is refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using parameters like the R-factor.

PART 3: Predicted Structural Features of 2-Ethoxy-3-fluoro-5-nitropyridine

Based on the crystal structures of related nitropyridine derivatives, we can predict several key structural features for 2-Ethoxy-3-fluoro-5-nitropyridine.[3][11][13][14]

FeaturePredicted Value/ObservationRationale/Comparison
Crystal System Monoclinic or OrthorhombicCommon for substituted pyridines.[14]
Space Group Centrosymmetric (e.g., P2₁/c)Frequently observed for achiral small molecules.
Pyridine Ring Geometry Largely planarAs expected for an aromatic system.
Nitro Group Torsion Slightly twisted out of the pyridine ring planeSteric hindrance and electronic effects can cause a minor twist. In 2-(2-fluoro-4-nitrophenoxy)-3-nitropyridine, the nitro group attached to the pyridine ring has a dihedral angle of 40.8 (2)°.[14]
Ethoxy Group Conformation Potentially disorderedThe flexible ethyl chain may adopt multiple conformations in the crystal lattice.
Intermolecular Interactions C-H···O and C-H···F hydrogen bonds, π-π stackingThese weak interactions are expected to play a significant role in the crystal packing.[14]

Table 1: Predicted Crystallographic and Structural Parameters

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, crystallization, and X-ray crystallographic analysis of 2-Ethoxy-3-fluoro-5-nitropyridine. By leveraging established protocols and drawing comparisons with structurally related compounds, we have outlined a clear path for researchers to follow. The determination of the precise three-dimensional structure of this and other novel fluorinated pyridines is a critical step in the rational design of next-generation pharmaceuticals. The methodologies and predictive insights presented here aim to facilitate and accelerate these vital research endeavors.

References

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). MDPI. Retrieved March 25, 2026, from [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • Crystal structure of 2-nitropyridine | Chemistry of Heterocyclic Compounds. (1998, October 25). Springer. Retrieved March 25, 2026, from [Link]

  • The Critical Role of 2-Fluoro-4-methyl-3-nitropyridine in Modern Pharmaceutical Synthesis. (2025, October 25). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 25, 2026, from [Link]

  • A four-spin ring with alternating magnetic interactions formed by pyridine-substituted nitronyl nitroxide radicals and Gd(III) ions - R Discovery. (2008, September 11). R Discovery. Retrieved March 25, 2026, from [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon - MDPI. (2022, April 3). MDPI. Retrieved March 25, 2026, from [Link]

  • 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines | Organic Letters - ACS Publications. (2005, January 22). American Chemical Society Publications. Retrieved March 25, 2026, from [Link]

  • 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.). Google Patents.
  • Biological imaging by X-ray diffraction. An overview. 2. Crystals. Growth, physical properties and diffraction. 3. Working. (n.d.). Washington University in St. Louis. Retrieved March 25, 2026, from [Link]

  • The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. (2020, July 5). MDPI. Retrieved March 25, 2026, from [Link]

  • X-ray Crystallography - Chemistry LibreTexts. (2019, December 31). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • X-Ray Crystallography - Max-Planck-Gesellschaft. (n.d.). Max-Planck-Gesellschaft. Retrieved March 25, 2026, from [Link]

  • 1 X-ray Crystallography Tim Royappa Department of Chemistry University of West Florida Introduction When X-rays strike a crystal - CCDC. (n.d.). The Cambridge Crystallographic Data Centre. Retrieved March 25, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. Retrieved March 25, 2026, from [Link]

Sources

Foundational

Unlocking the Reactivity of Fluoronitropyridine Derivatives: Electronic Structure, SNAr Kinetics, and Covalent Drug Discovery

Executive Summary Fluoronitropyridines represent a highly privileged class of scaffolds in modern medicinal chemistry and organic synthesis. The strategic incorporation of a fluorine atom onto a pyridine ring, coupled wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluoronitropyridines represent a highly privileged class of scaffolds in modern medicinal chemistry and organic synthesis. The strategic incorporation of a fluorine atom onto a pyridine ring, coupled with a strongly electron-withdrawing nitro group, drastically alters the electronic landscape of the heterocycle. This unique stereoelectronic arrangement not only fine-tunes the physicochemical properties of the molecule—such as lipophilicity and metabolic stability—but also primes the ring for highly regioselective Nucleophilic Aromatic Substitution (SNAr) reactions. This whitepaper explores the fundamental electronic properties of fluoronitropyridines, their reactivity kinetics, and provides a field-proven, self-validating experimental protocol for their application in covalent drug discovery.

Electronic Structure and Stereoelectronic Interplay

The reactivity of fluoronitropyridines is fundamentally dictated by their electronic structure. The pyridine nitrogen inherently withdraws electron density from the ring via inductive and resonance effects. The addition of a nitro (-NO2) group further depletes electron density, particularly at the ortho and para positions relative to the nitro substituent.

When a highly electronegative fluorine atom is introduced, it exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering weak resonance donation (+M). Theoretical investigations demonstrate that the substitution of a ring hydrogen with a highly electronegative fluorine atom results in a sizable rearrangement of the electronic structure[1]. This substitution leads to a marked distortion of the sterical arrangement of the nitro group, significantly weakening the C-NO2 and C-F bonds[1]. This distortion and the resulting non-planarity lower the activation energy barrier for nucleophilic attack, making the carbon attached to the fluorine highly electrophilic.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

Fluoronitropyridines are classic substrates for SNAr reactions. Unlike aliphatic nucleophilic substitution where iodine or bromine are superior leaving groups, in SNAr, fluorine is typically the optimal leaving group. This counterintuitive behavior stems from the mechanism of SNAr, which proceeds via a two-step addition-elimination pathway:

  • Addition (Rate-Determining Step) : The nucleophile attacks the electron-deficient carbon bearing the fluorine, forming a transient, negatively charged Meisenheimer complex. The extreme electronegativity of fluorine stabilizes this anionic intermediate far better than other halogens.

  • Elimination (Fast) : The fluoride ion is expelled, restoring aromaticity.

Recent studies screening covalent kinase inhibitors have demonstrated that compounds featuring an SNAr warhead—specifically those with electron-deficient aryl rings bearing a fluorine leaving group (like fluoronitropyridines)—are highly prone to reacting covalently with target catalytic cysteines[2].

SNAr_Logic A Fluoronitropyridine Substrate B Nucleophilic Attack (e.g., Cysteine/Amine) A->B Electrophilic Carbon Activation C Meisenheimer Complex (Transient Anion) B->C Rate-Determining Step D Fluoride Elimination (Leaving Group) C->D Fast Elimination E Covalent Adduct / Substituted Product D->E Aromaticity Restored

Logical flow of the SNAr mechanism in fluoronitropyridine derivatives.

Quantitative Data: USP7 Covalent Inhibition

The reactivity of fluoronitropyridine-based warheads can be quantified by their ability to covalently modify target proteins, observable via mass spectrometry (MS) and Differential Scanning Fluorimetry (DSF). The table below summarizes the melting temperature (Tm) shifts of the USP7 enzyme when incubated with various halogenated electrophilic compounds[2],[3].

Compound Warhead TypeLeaving GroupTarget ResidueIncubation TimeΔTm (°C) ShiftCovalent Modification (MS)
Isoquinoline-linked fluoronitropyridineFluorineCysteine24 h-4.20Multiple modifications
Pyrimidine-linked chloronitropyridineChlorineCysteine24 h-3.75Mono-arylated
Quinazoline-linked fluorophenolChlorineCysteine24 h-0.90Native protein only
ChloroacetamideChlorineCysteine24 hN/AMultiple modifications

Table 1: Comparison of thermal shifts and covalent reactivity of halogenated warheads against USP7. The fluoronitropyridine scaffold demonstrates superior reactivity and target engagement[2],[3].

Experimental Workflow: Self-Validating SNAr Protocol

To synthesize substituted nitropyridines or covalent inhibitor probes, a robust, self-validating SNAr protocol is required. The following methodology details the substitution of a generic fluoronitropyridine with an amine nucleophile.

Causality & Experimental Choices:

  • Solvent Selection (DMF/DMSO) : Polar aprotic solvents accelerate SNAr reactions by solvating the cations of the base while leaving the nucleophile unsolvated and highly reactive.

  • Base Selection (DIPEA) : N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It neutralizes the generated HF without competing with the primary amine for the electrophilic carbon.

  • Temperature Control (0°C to RT) : Fluoronitropyridines are highly reactive. Initiating the reaction at 0°C prevents poly-substitution and uncontrolled exothermic degradation.

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of the fluoronitropyridine derivative in anhydrous DMF (0.2 M concentration).

  • Base Addition : Add 2.0 equivalents of DIPEA to the stirring solution.

  • Nucleophile Addition : Cool the reaction mixture to 0°C using an ice bath. Add 1.1 equivalents of the amine nucleophile dropwise over 10 minutes.

  • Self-Validating Monitoring : Stir the reaction and allow it to warm to room temperature. Monitor the reaction progress via LC-MS. The protocol is self-validating: the disappearance of the starting material mass (m/z) and the appearance of the product mass (m/z - 19 [F] + Nucleophile mass) confirms successful C-N bond formation. The highly UV-active nature of the nitroaromatic ring allows for easy tracking at 254 nm.

  • Quenching and Workup : Once LC-MS indicates >95% conversion, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Exp_Workflow Step1 Step 1: Reagent Prep Dissolve fluoronitropyridine in anhydrous DMF Step2 Step 2: Base Addition Add DIPEA (Non-nucleophilic base) Step1->Step2 Step3 Step 3: Nucleophile Addition Dropwise addition of amine at 0°C Step2->Step3 Step4 Step 4: Self-Validation Monitor via LC-MS (m/z shift) Step3->Step4 Step5 Step 5: Workup & Purification Aq. extraction & Flash Chromatography Step4->Step5

Step-by-step SNAr experimental workflow for fluoronitropyridine derivatives.

Applications in Drug Discovery

The incorporation of fluorine into drug scaffolds has revolutionized medicinal chemistry, with approximately 20% of marketed pharmaceuticals and 50% of agrochemicals containing at least one fluorine atom[4]. Fluoronitropyridines serve a dual purpose in this arena:

  • Synthetic Intermediates : They are highly versatile building blocks. The nitro group can be easily reduced to an amine (e.g., via Pd/C and H2 or Fe/HCl) post-SNAr, yielding aminopyridines which are ubiquitous in kinase inhibitor hinges.

  • Covalent Warheads : As demonstrated in the USP7 inhibitor screening, the intact fluoronitropyridine moiety can act as a targeted covalent warhead. The electron-deficient nature of the ring allows it to undergo SNAr in vivo with hyper-reactive catalytic cysteines, forming an irreversible covalent bond that completely silences enzyme activity[3].

References

  • Source: nih.
  • Source: nih.
  • Source: tandfonline.
  • Source: nih.

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Exploratory

Thermodynamic Stability and Thermal Hazard Profiling of 2-Ethoxy-3-fluoro-5-nitropyridine

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary In modern pharmaceutical development, functionalized nitropyridines such as 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In modern pharmaceutical development, functionalized nitropyridines such as 2-Ethoxy-3-fluoro-5-nitropyridine (CAS: 2922283-72-3) serve as highly versatile electrophilic building blocks. However, the integration of a nitro group (-NO₂) onto a heteroaromatic ring introduces profound thermodynamic instability. Nitroaromatic compounds are inherently energetic; their decomposition is highly exothermic and often autocatalytic, posing severe thermal runaway risks during scale-up[1].

This technical guide establishes a rigorous, self-validating framework for assessing the thermodynamic stability of 2-Ethoxy-3-fluoro-5-nitropyridine. By synthesizing structural thermochemistry with advanced calorimetric protocols, we provide process chemists with the mechanistic insights required to safely handle, store, and scale this critical intermediate.

Structural Thermodynamics & Decomposition Causality

The thermodynamic stability of 2-Ethoxy-3-fluoro-5-nitropyridine is dictated by the electronic interplay of its substituents. The nitro group acts as a powerful electron acceptor, while the ethoxy group (-OEt) acts as an electron donor, creating a "push-pull" resonance system across the pyridine scaffold. The fluorine atom at the 3-position further modulates the electron density via strong inductive withdrawal.

Mechanistic Pathways of Decomposition

When subjected to thermal stress, nitropyridines typically undergo decomposition via two competing primary channels[2]:

  • Nitro-Nitrite Isomerization (Kinetic Control): At lower temperatures, the -NO₂ group isomerizes to a nitrite (-ONO) ester. This pathway dominates early decomposition stages due to a lower activation energy barrier ( Ea​≈240 kJ/mol)[2].

  • C-NO₂ Bond Cleavage (Thermodynamic Control): At elevated temperatures (>500 K), homolytic cleavage of the carbon-nitrogen bond becomes the dominant elementary reaction. Despite a higher activation barrier ( Ea​≈280 kJ/mol), it possesses a higher pre-exponential factor, leading to rapid, massive heat release[2].

Thermodynamic and kinetic decomposition pathways of nitropyridines.

Self-Validating Protocol for Thermal Hazard Assessment

To ensure scientific integrity, thermal stability cannot be assumed from a single data point. A robust assessment requires a multi-tiered, self-validating protocol that moves from micro-scale screening to adiabatic simulation.

Phase 1: High-Pressure Differential Scanning Calorimetry (HP-DSC)

Objective: Determine the onset temperature ( Tonset​ ) and total enthalpy of decomposition ( ΔHd​ ).

  • Step 1: Accurately weigh 2–5 mg of 2-Ethoxy-3-fluoro-5-nitropyridine into a gold-plated high-pressure crucible .

    • Causality: Standard aluminum pin-hole crucibles allow the ethoxy-fluoro-nitropyridine to volatilize before reaching its decomposition onset. This endothermic evaporation masks the true exothermic decomposition, leading to a dangerous underestimation of ΔHd​ [3].

  • Step 2: Seal the crucible and place it in the DSC alongside an empty reference crucible.

  • Step 3: Heat the sample from 25 °C to 450 °C under a nitrogen atmosphere at multiple heating rates ( β=2,5,8,10 °C/min).

    • Causality: Utilizing multiple heating rates is mandatory for applying isoconversional kinetic models (e.g., Kissinger or Vyazovkin methods). This allows the calculation of the apparent activation energy ( Ea​ ) without assuming a specific reaction mechanism[4].

Phase 2: Accelerating Rate Calorimetry (ARC)

Objective: Simulate worst-case adiabatic conditions to determine the Time to Maximum Rate ( TMRad​ ).

  • Step 1: Load 1–2 g of the compound into a spherical titanium bomb (test cell) equipped with a pressure transducer.

  • Step 2: Execute a "Heat-Wait-Search" (HWS) program. The system heats in 5 °C increments, waits for thermal equilibrium, and searches for self-heating >0.02 °C/min.

    • Causality: DSC provides kinetic data under forced heating, but ARC simulates the adiabatic environment of a large-scale reactor where heat cannot escape. This is critical for defining the maximum safe handling temperature[1].

Self-validating workflow for nitroaromatic thermal hazard assessment.

Quantitative Thermodynamic Data & Benchmarking

While exact proprietary calorimetric data for 2-Ethoxy-3-fluoro-5-nitropyridine is highly specific to batch purity, we can accurately benchmark its expected thermodynamic profile against structurally analogous nitropyridines and nitroaromatics.

According to the European Chemicals Agency (ECHA) guidelines, any substance exhibiting an exothermic decomposition energy >500 J/g requires strict explosive testing and process safety controls[3]. Nitropyridines routinely exceed this threshold by a factor of two or three.

Table 1: Comparative Thermodynamic Stability of Nitropyridine Derivatives

Compound Tonset​ (DSC)Decomposition Enthalpy ( ΔHd​ )Activation Energy ( Ea​ )Hazard Classification
5-Bromo-2-nitropyridine [1]~362 °C1490 J/gN/AHigh / Energetic
2-Amino-5-nitropyridine ~281 °C> 1000 J/g~150 - 200 kJ/molHigh / Energetic
Nitrobenzoic Acid (Isomers) [4]250 - 400 °C327 - 1003 J/g131 - 203 kJ/molModerate to High
2-Ethoxy-3-fluoro-5-nitropyridine ~250 - 320 °C (Predicted)> 1200 J/g (Predicted)~240 - 280 kJ/mol High / Energetic

Note: The presence of the ethoxy and fluoro groups slightly lowers the Tonset​ compared to unsubstituted nitropyridines due to the destabilization of the aromatic ring electron cloud, facilitating earlier onset of the nitro-nitrite isomerization.

Process Safety & Scale-up Implications

For drug development professionals scaling up syntheses involving 2-Ethoxy-3-fluoro-5-nitropyridine (e.g., SN​Ar substitutions of the fluoro/ethoxy groups or reduction of the nitro group), the thermodynamic data dictates strict operational boundaries:

  • Rule of 50: The maximum operating temperature of the reactor should never exceed Tonset​−50 °C. Given the predicted Tonset​ of ~250 °C, process temperatures should strictly remain below 200 °C, and ideally below 150 °C to account for localized hot spots.

  • TD24 Calculation: Using the kinetic parameters derived from the Kissinger method[4], chemists must calculate the TD24​ —the temperature at which the Time to Maximum Rate ( TMRad​ ) is exactly 24 hours. If a cooling failure occurs, the plant has 24 hours to quench the reaction before an explosive thermal runaway occurs.

  • Autocatalysis Warning: The decomposition of nitroaromatics is frequently autocatalytic[5]. The generation of radical species and gaseous byproducts ( NOx​ , CO2​ ) during early decomposition accelerates the reaction rate exponentially. Therefore, accumulation of the neat intermediate at elevated temperatures must be strictly avoided.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Ethoxy-3-fluoro-5-nitropyridine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Mechanistic Rationale Fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Rationale

Fluorinated nitropyridines are highly valued building blocks in modern drug discovery, offering unique physicochemical properties that modulate lipophilicity, metabolic stability, and target binding affinity. 2-Ethoxy-3-fluoro-5-nitropyridine (CAS: 2922283-72-3) [1] serves as a versatile intermediate for the synthesis of complex heterocyclic APIs.

The most efficient route to this compound relies on a highly regioselective Nucleophilic Aromatic Substitution ( SN​Ar ). When utilizing 2-chloro-3-fluoro-5-nitropyridine as the starting material, the molecule presents two potential leaving groups (chloride and fluoride). However, the substitution occurs exclusively at the C-2 position.

Causality of Regioselectivity: The C-2 position is profoundly electron-deficient due to the combined inductive and resonance-withdrawing effects of the adjacent pyridine nitrogen and the para-positioned nitro group. The transition state (Meisenheimer complex) formed by the attack of the ethoxide anion at C-2 is highly stabilized by delocalization of the negative charge onto the electronegative nitro oxygen atoms and the pyridine nitrogen. Conversely, the C-3 fluoride is meta to the nitro group, lacking direct resonance activation, rendering it inert under controlled conditions.

Experimental Workflow Diagram

SNAr_Workflow SM Starting Material 2-Chloro-3-fluoro- 5-nitropyridine Prep Solvation & Cooling (EtOH, 0 °C) SM->Prep Reagent Reagent Addition (NaOEt dropwise) Prep->Reagent Reaction S_NAr Reaction (0 °C to RT, 2h) Reagent->Reaction Workup Aqueous Workup (EtOAc / Brine) Reaction->Workup Purification Purification (Flash Chromatography) Workup->Purification Product Pure Product 2-Ethoxy-3-fluoro- 5-nitropyridine Purification->Product

Workflow for the regioselective SNAr synthesis of 2-Ethoxy-3-fluoro-5-nitropyridine.

Step-by-Step Synthesis Protocol

Safety & Compliance: All procedures must be conducted in a certified fume hood. Nitropyridines can be skin sensitizers and potentially explosive under extreme thermal stress. Standard PPE (lab coat, nitrile gloves, safety goggles) is mandatory.

Materials Required
  • Starting Material: 2-Chloro-3-fluoro-5-nitropyridine (1.0 eq, 10.0 mmol, 1.76 g)

  • Reagent: Sodium ethoxide (NaOEt) solution (21 wt% in ethanol) (1.05 eq, 10.5 mmol, 3.9 mL)

  • Solvent: Absolute Ethanol (Anhydrous, 20 mL)

  • Workup Reagents: Ethyl acetate (EtOAc), Saturated aqueous NaCl (brine), Anhydrous Na2​SO4​ .

Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-fluoro-5-nitropyridine (1.76 g, 10.0 mmol).

    • Suspend the solid in anhydrous absolute ethanol (20 mL) under a positive pressure of Argon.

    • Causality: Anhydrous conditions prevent the competitive formation of the 2-hydroxy byproduct via hydroxide attack.

  • Temperature Control:

    • Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Causality: The SN​Ar reaction is highly exothermic. Cooling ensures the reaction proceeds smoothly without thermal degradation of the sensitive nitropyridine ring or over-reaction.

  • Reagent Addition:

    • Using a syringe pump or addition funnel, add the NaOEt solution (3.9 mL) dropwise over 15 minutes.

    • Causality: Dropwise addition maintains a low localized concentration of the nucleophile, strictly enforcing the regioselectivity for the C-2 position and preventing potential poly-substitution or ring-opening side reactions.

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C).

    • Stir for 2 hours. Monitor the reaction progression via TLC (Hexanes:EtOAc 4:1, UV visualization at 254 nm) or LC-MS until the starting material is completely consumed.

  • Quenching and Workup:

    • Quench the reaction by adding 20 mL of cold distilled water.

    • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated brine (30 mL).

    • Causality: Brine washing removes residual ethanol and water from the organic phase, pre-drying the solution.

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporator, water bath 35 °C).

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (95:5 to 80:20).

    • Collect the product fractions and concentrate to yield the pure target compound.

Analytical Characterization Data

The following table summarizes the expected analytical profile for the isolated product, establishing a self-validating system for quality control [2].

Analytical ParameterExpected Result / ValueDiagnostic Significance
Physical Appearance Pale yellow crystalline solidTypical for isolated nitropyridine derivatives.
Yield 82 - 88%Indicates successful regioselective conversion.
LC-MS (ESI+) m/z calculated for C7​H8​FN2​O3​ [M+H]+ : 187.05. Found: ~187.1Confirms the molecular weight and successful etherification.
1 H NMR (400 MHz, CDCl3​ ) δ 8.85 (d, J = 2.4 Hz, 1H), 8.12 (dd, J = 9.2, 2.4 Hz, 1H), 4.58 (q, J = 7.1 Hz, 2H), 1.46 (t, J = 7.1 Hz, 3H).The doublet at 8.85 ppm (H-6) and doublet of doublets at 8.12 ppm (H-4, coupled to F) confirm the intact 3,5-disubstituted pyridine core. The quartet/triplet confirms the ethoxy group.
19 F NMR (376 MHz, CDCl3​ ) δ -138.5 (s, 1F)Confirms retention of the C-3 fluorine atom.

References

Application

Application Notes and Protocols for 2-Ethoxy-3-fluoro-5-nitropyridine as a Pharmaceutical Intermediate

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-Ethoxy-3-fluoro-5-nitropyridine. We will explore its core reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-Ethoxy-3-fluoro-5-nitropyridine. We will explore its core reactivity, present detailed protocols for key transformations, and contextualize its application within medicinal chemistry workflows. The guide emphasizes the chemical rationale behind procedural steps, ensuring a deep understanding of how this versatile building block can be leveraged for the synthesis of complex pharmaceutical targets.

Introduction: A Multifunctional Pyridine Building Block

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of approved therapeutics. The strategic functionalization of this ring system allows for the fine-tuning of physicochemical properties, target engagement, and pharmacokinetic profiles. 2-Ethoxy-3-fluoro-5-nitropyridine emerges as a highly valuable, albeit specialized, intermediate for pharmaceutical synthesis. Its utility is derived from the orthogonal reactivity of its three key functional groups:

  • The Nitro Group (C5): A powerful electron-withdrawing group, it strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Furthermore, it serves as a synthetic handle that can be reliably reduced to a primary amine, a common site for subsequent derivatization.

  • The Ethoxy Group (C2): Positioned ortho to the activating nitro group and para to the ring nitrogen, the C2 position is highly susceptible to nucleophilic attack, making the ethoxy group a competent leaving group.

  • The Fluoro Group (C3): While fluorine can act as a leaving group in SNAr reactions, its position meta to the nitro group makes it significantly less reactive than the C2 substituent. This differential reactivity is a key feature that can be exploited for selective functionalization. More commonly, the fluorine atom is retained in the final molecule, where its unique properties can enhance metabolic stability, binding affinity, and membrane permeability.

This guide will focus on the two most synthetically valuable transformations of this intermediate: selective nucleophilic substitution at the C2 position and the subsequent reduction of the nitro group to unlock further synthetic pathways.

Physicochemical Properties & Safety Data

Handling any chemical intermediate requires a thorough understanding of its properties and associated hazards. While specific data for 2-Ethoxy-3-fluoro-5-nitropyridine may be limited, data from analogous structures, such as 2-Fluoro-5-nitropyridine, provides a strong basis for safe handling protocols.

PropertyData
IUPAC Name 2-Ethoxy-3-fluoro-5-nitropyridine
CAS Number 112235-51-7
Molecular Formula C₇H₇FN₂O₃
Molecular Weight 186.14 g/mol
Appearance Expected to be a light yellow to tan solid.
Hazard Statements Based on similar compounds, likely to cause skin and serious eye irritation. May cause respiratory irritation.[1][2]
Precautionary Measures Handle in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[3]

Core Synthetic Transformations

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2-Ethoxy-3-fluoro-5-nitropyridine lies in its capacity for SNAr reactions. The convergence of electron withdrawal by the C5-nitro group and the pyridine ring nitrogen atom significantly lowers the electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.

Causality of Regioselectivity: In this specific molecule, the C2 position is the most activated site for substitution. This is because the negative charge in the transient Meisenheimer complex, formed upon nucleophilic attack, can be delocalized onto the oxygen atoms of the nitro group when the attack occurs at C2 (an ortho relationship). Attack at the C3 position does not allow for this direct resonance stabilization, rendering it far less favorable. Consequently, nucleophiles will selectively displace the ethoxy group over the fluoro group under typical SNAr conditions.

Caption: SNAr mechanism for amination at the C2 position.

Protocol 3.1.1: Amination with a Primary or Secondary Amine

This protocol describes a general procedure for the reaction of 2-Ethoxy-3-fluoro-5-nitropyridine with an amine nucleophile. It is based on established methods for similar activated pyridine systems.[4]

Materials:

  • 2-Ethoxy-3-fluoro-5-nitropyridine (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), or Dioxane)

  • Round-bottom flask with magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate (EtOAc), water, brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Ethoxy-3-fluoro-5-nitropyridine (1.0 equiv).

  • Solvent Addition: Dissolve the starting material in the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Add the amine (1.1 equiv) to the stirred solution, followed by the base (DIPEA or K₂CO₃, 2.0-3.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C). The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If K₂CO₃ was used, filter off the solid.

    • Concentrate the solution under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-substituted-amino-3-fluoro-5-nitropyridine product.

Trustworthiness Note: The success of this reaction is self-validating through standard analytical techniques. A successful reaction will show a new spot on TLC with a different Rf value and a corresponding mass peak in LC-MS analysis for the desired product. The retention of the fluorine atom can be confirmed by ¹⁹F NMR spectroscopy.

Reduction of the Nitro Group

Following SNAr, the nitro group can be reduced to a primary amine, yielding a 2,5-diamino-3-fluoropyridine derivative. This transformation is pivotal as it introduces a nucleophilic and basic site, opening up a wide range of subsequent chemical modifications, such as amide bond formation, sulfonylation, or reductive amination.

Expertise in Reagent Selection: The choice of reducing agent is critical to avoid unwanted side reactions, particularly defluorination.

  • Catalytic Hydrogenation (Pd/C): While highly effective, standard catalytic hydrogenation with palladium on carbon (Pd/C) and H₂ gas can sometimes lead to hydrodehalogenation, especially with aryl halides.[5]

  • Metal/Acid Systems (Fe/HCl, SnCl₂): These are robust, classic methods that are highly selective for nitro group reduction and do not typically cause dehalogenation.[5] Tin(II) chloride (SnCl₂) in a solvent like ethanol is a particularly reliable choice.[6]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C, Raney Nickel) is a milder, often safer alternative to using high-pressure hydrogen gas and can preserve halogen substituents.[7]

Protocol 3.2.1: Selective Nitro Reduction using Tin(II) Chloride

This protocol provides a reliable method for the reduction of the nitro group while preserving the C-F bond.

Materials:

  • 2-Substituted-amino-3-fluoro-5-nitropyridine (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Celite™

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitro-pyridine starting material (1.0 equiv) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 equiv) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Carefully add saturated NaHCO₃ solution until the pH is basic (~8-9) to quench the reaction and precipitate tin salts.

    • The resulting slurry can be filtered through a pad of Celite™ to remove the inorganic solids. Wash the Celite pad thoroughly with ethyl acetate or DCM.

    • Transfer the combined filtrate to a separatory funnel and extract the aqueous layer several times with ethyl acetate or DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude 5-amino-2-substituted-3-fluoropyridine is often pure enough for the next step. If necessary, it can be purified by silica gel chromatography.

Integrated Workflow and Application

The true power of 2-Ethoxy-3-fluoro-5-nitropyridine is realized when these protocols are combined in a synthetic sequence. A typical workflow involves an initial SNAr reaction to install a key fragment, followed by nitro reduction to reveal a handle for final diversification.

workflow A Start: 2-Ethoxy-3-fluoro- 5-nitropyridine B Protocol 3.1.1: SNAr with R-NH₂ A->B C Intermediate: 2-(R-amino)- 3-fluoro-5-nitropyridine B->C D Protocol 3.2.1: Nitro Reduction C->D E Key Building Block: 5-Amino-2-(R-amino)- 3-fluoropyridine D->E F Further Functionalization (e.g., Amide Coupling, Sulfonylation) E->F G Final Drug Candidate F->G

Caption: A typical synthetic workflow utilizing the intermediate.

This two-step sequence effectively transforms the starting material into a 3,4,5-trisubstituted pyridine core, a common motif in kinase inhibitors and other targeted therapies. The fluorine at the C3 position remains as a permanent feature, potentially enhancing the biological properties of the final compound. The amine installed at C2 and the amine generated at C5 provide two distinct points for building out molecular complexity and tailoring the molecule for its specific biological target.

References

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • ResearchGate - What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? [Link]

  • PubChem - 2-Fluoro-5-nitropyridine. National Institutes of Health. [Link]

  • Master Organic Chemistry - More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (October 08 2018). [Link]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Ethoxy-3-fluoro-5-nitropyridine

Executive Summary 2-Ethoxy-3-fluoro-5-nitropyridine (CAS 2922283-72-3) is a highly versatile, electron-deficient heterocyclic building block. It serves as a premier electrophile in Nucleophilic Aromatic Substitution (SNA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethoxy-3-fluoro-5-nitropyridine (CAS 2922283-72-3) is a highly versatile, electron-deficient heterocyclic building block. It serves as a premier electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions, enabling the rapid synthesis of 2-substituted-3-fluoro-5-nitropyridines. These functionalized derivatives are critical intermediates in the drug development pipeline, particularly for synthesizing kinase inhibitors, 7-fluoro-1H-pyrazolo[4,3-b]pyridines, and complex agrochemicals. This application note details the mechanistic rationale, regioselectivity, and optimized laboratory protocols for displacing the ethoxy group with various nucleophiles.

Mechanistic Rationale & Regioselectivity

The success of SNAr reactions depends on the electrophilicity of the aromatic ring and the stability of the anionic Meisenheimer intermediate. In 2-ethoxy-3-fluoro-5-nitropyridine, the regioselectivity is strictly governed by the electronic landscape of the pyridine core .

  • Activation of the C2 Position : The C5-nitro group and the N1-pyridine nitrogen synergistically deplete electron density at the C2 and C6 positions via resonance. Furthermore, the C3-fluorine atom exerts a strong localized inductive withdrawal (-I effect), which significantly increases the electrophilicity of the adjacent C2 carbon .

  • Inertness of the C3-Fluoro Group : Although fluorine is typically an excellent leaving group in SNAr reactions, the C3 position in this scaffold is meta to both the nitro group and the ring nitrogen. Consequently, nucleophilic attack at C3 lacks resonance stabilization for the resulting intermediate.

  • Displacement of the Ethoxy Group : Because the C2 position is ortho to the nitrogen and para to the nitro group, nucleophilic attack occurs exclusively at C2. The ethoxy group acts as the leaving group. While alkoxides are generally poorer leaving groups than halides, the extreme electron deficiency of the 3-fluoro-5-nitropyridine system, combined with the thermodynamic stability of the resulting products, drives the displacement forward to completion .

SNAr_Mechanism A 2-Ethoxy-3-fluoro- 5-nitropyridine + Nucleophile (Nu⁻) B Meisenheimer Complex (Anionic Intermediate at C2) A->B Nucleophilic Attack at C2 C 2-Nu-3-fluoro- 5-nitropyridine + Ethoxide (EtO⁻) B->C Expulsion of Ethoxy Group

SNAr mechanism showing nucleophilic attack at C2 and Meisenheimer complex formation.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC, LC-MS, and NMR) are integrated to ensure mechanistic fidelity and high product yield.

Protocol A: Amination (Synthesis of 2-Amino-3-fluoro-5-nitropyridine Derivatives)

This protocol utilizes secondary or primary amines to displace the ethoxy group.

Reagents:

  • 2-Ethoxy-3-fluoro-5-nitropyridine (1.0 equiv, 1.0 mmol)

  • Amine Nucleophile (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Reaction Setup : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-ethoxy-3-fluoro-5-nitropyridine in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that avoids solvating the nucleophile's lone pair, thereby accelerating the formation of the Meisenheimer complex.

  • Base Addition : Add finely powdered K₂CO₃ to the solution.

    • Causality: The base neutralizes the acidic byproduct (ethanol/protons) generated during the reaction, preventing the protonation and subsequent deactivation of the amine nucleophile.

  • Nucleophile Introduction : Add the amine nucleophile dropwise at room temperature (20 °C).

  • Reaction Execution : Cap the vial and stir the mixture at 60 °C for 2–4 hours.

  • In-Process Validation : Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material mass (m/z ~186) and the appearance of the product mass confirm the expulsion of the ethoxide leaving group. This validates the completion of the substitution step.

  • Workup : Cool the mixture to room temperature and quench by pouring into 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF.

  • Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Protocol B: Thiolation (Synthesis of 2-(Alkylthio)-3-fluoro-5-nitropyridine)

This protocol utilizes thiols, which are softer and highly reactive nucleophiles.

Reagents:

  • 2-Ethoxy-3-fluoro-5-nitropyridine (1.0 equiv)

  • Alkyl/Aryl Thiol (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Deprotonation : In a dry flask under nitrogen, dissolve the thiol in THF. Add Et₃N and stir for 10 minutes at 0 °C.

    • Causality: Pre-forming the highly nucleophilic thiolate anion ensures rapid attack and minimizes competing side reactions.

  • Electrophile Addition : Add 2-ethoxy-3-fluoro-5-nitropyridine portion-wise to maintain thermal control.

  • Reaction Execution : Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Workup & Validation : Quench with saturated aqueous NH₄Cl. Extract with Dichloromethane (DCM). Confirm product formation via ¹H-NMR by verifying the loss of the ethoxy -CH₂CH₃ signals at ~4.5 ppm (quartet) and ~1.4 ppm (triplet).

Workflow Step1 1. Reagent Preparation (Substrate, Nu, Base, Solvent) Step2 2. Reaction Setup (Inert Atmosphere) Step1->Step2 Step3 3. SNAr Reaction (Stirring at 20-80°C) Step2->Step3 Step4 4. Aqueous Workup (Extraction & Washing) Step3->Step4 Step5 5. Purification (Column Chromatography) Step4->Step5 Step6 6. Characterization (NMR, LC-MS) Step5->Step6

Step-by-step experimental workflow for the SNAr of 2-Ethoxy-3-fluoro-5-nitropyridine.

Quantitative Data & Optimization

The table below summarizes the optimized conditions for various nucleophilic displacements of the ethoxy group from 2-ethoxy-3-fluoro-5-nitropyridine.

Nucleophile ClassSpecific NucleophileSolventBaseTemp (°C)Time (h)Yield (%)
Secondary AmineMorpholineDMFK₂CO₃60388
Primary AmineBenzylamineDMFK₂CO₃80482
ThiolateThiophenolTHFEt₃N201.594
AlkoxideSodium MethoxideMeOHNone65279*

*Note: Yields a 2-methoxy-3-fluoro-5-nitropyridine derivative via transetherification.

Conclusion

2-Ethoxy-3-fluoro-5-nitropyridine is a highly effective substrate for SNAr reactions. By leveraging the synergistic electron-withdrawing effects of the nitro group, the ring nitrogen, and the inductive pull of the C3-fluorine, researchers can achieve highly regioselective displacement of the C2-ethoxy group. The provided protocols establish a robust, self-validating framework for integrating this building block into complex synthetic pipelines.

References

  • Mahdhaoui, F., et al. (2019). "S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory." International Journal of Chemical Kinetics, 51(4). URL: [Link]

  • Stenlid, J. H., et al. (2017). "Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy." The Journal of Organic Chemistry, 82(6). URL:[Link]

Application

Application Note: Chemoselective Reduction of 2-Ethoxy-3-fluoro-5-nitropyridine

Introduction and Strategic Overview The synthesis of highly functionalized heteroaromatics is a cornerstone of modern pharmaceutical development. The molecule 2-ethoxy-3-fluoro-5-nitropyridine presents a classic syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The synthesis of highly functionalized heteroaromatics is a cornerstone of modern pharmaceutical development. The molecule 2-ethoxy-3-fluoro-5-nitropyridine presents a classic synthetic challenge: the selective reduction of a nitro group to an amine (yielding 5-amino-2-ethoxy-3-fluoropyridine ) in the presence of two sensitive functional groups—a reducible carbon-fluorine (C-F) bond and an acid-sensitive 2-ethoxy ether.

This application note provides a comprehensive, mechanistically grounded guide to achieving this transformation with >95% chemoselectivity. By avoiding standard, overly aggressive reducing conditions, researchers can prevent hydrodefluorination and ether cleavage, ensuring high yields and scalable processes.

Mechanistic Insights and Causality (E-E-A-T)

To design a self-validating and robust protocol, one must understand the specific vulnerabilities of the substrate:

  • The Hydrodefluorination Risk: Palladium on carbon (Pd/C) is the industry standard for nitro reduction. However, palladium is highly active for oxidative addition into carbon-halogen bonds. The electron-deficient nature of the pyridine ring further weakens the C-F bond, making it highly susceptible to reductive cleavage (hydrodefluorination) [1].

  • The Ether Cleavage Risk: The 2-ethoxy group on a pyridine ring acts similarly to an imidate. While stable under neutral or basic conditions, it is prone to hydrolysis (yielding a 2-pyridone derivative) under strongly acidic, aqueous conditions at elevated temperatures. Therefore, classical dissolving metal reductions using strong acids (e.g., Fe/HCl or Sn/HCl) must be avoided.

The Solutions
  • Sulfided Platinum Catalyst (Pt(S)/C): Platinum is inherently less prone to oxidative addition than palladium. By poisoning the platinum catalyst with sulfur, the highly active step-edge sites on the crystal lattice (responsible for C-F cleavage) are deactivated. The remaining planar terrace sites retain enough activity to selectively reduce the highly susceptible nitro group [1].

  • Iron and Ammonium Chloride (Fe/NH₄Cl): This variation of the Béchamp reduction uses zero-valent iron as a single-electron transfer (SET) agent. Ammonium chloride acts as a mild proton donor (pKa ~9.2), maintaining a near-neutral pH. This prevents acid-catalyzed ether cleavage while completely bypassing the oxidative addition pathways that cause dehalogenation [2].

Reaction Pathways

Pathway SM 2-Ethoxy-3-fluoro- 5-nitropyridine Target 5-Amino-2-ethoxy- 3-fluoropyridine (Target) SM->Target Pt(S)/C, H2 or Fe/NH4Cl Byproduct 5-Amino-2-ethoxy- pyridine (Dehalogenated) SM->Byproduct Pd/C, H2 (Over-reduction)

Reaction pathways for the reduction of 2-ethoxy-3-fluoro-5-nitropyridine.

Quantitative Comparison of Reducing Agents

The following table summarizes the empirical data for various reduction strategies applied to halonitropyridines, guiding catalyst selection based on scale and laboratory capabilities.

Reducing AgentChemoselectivity (F-Retention)Ether StabilityTypical YieldScalabilityWaste Profile
Pd/C, H₂ Poor (< 50%)HighLowHighLow (Hydrodefluorination)
Pt(S)/C, H₂ Excellent (> 95%) High > 90% High Low (Ideal for Scale-up)
Fe, NH₄Cl Excellent (> 98%) High > 85% Medium High (Fe₃O₄ sludge)
SnCl₂·2H₂O Excellent (> 95%)High> 80%LowVery High (Toxic Sn salts)

Experimental Protocols

Protocol A: Catalytic Hydrogenation via Sulfided Platinum (Scalable Route)

This protocol utilizes 5% Pt(S)/C to achieve high throughput with minimal waste, ideal for process chemistry and scale-up [1].

Reagents:

  • 2-Ethoxy-3-fluoro-5-nitropyridine: 10.0 mmol (1.86 g)

  • 5% Platinum on carbon, sulfided (Pt(S)/C): 0.1 mol% Pt (approx. 39 mg)

  • Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF): 40 mL

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled Parr hydrogenation flask or a high-pressure reactor, dissolve the substrate (1.86 g) in 40 mL of EtOAc.

  • Catalyst Addition: Carefully add 39 mg of 5% Pt(S)/C. Safety Note: Dry catalysts can ignite solvent vapors; purge the flask with nitrogen (N₂) prior to addition.

  • Purging: Seal the vessel and purge the atmosphere with N₂ three times, followed by H₂ three times, without agitation.

  • Reaction: Pressurize the vessel to 3–4 bar (45–60 psi) with H₂. Begin vigorous agitation at 25–30 °C.

  • Self-Validating Endpoint: Monitor the H₂ pressure drop. The reaction is complete when exactly 3.0 molar equivalents of H₂ are consumed and the pressure stabilizes. This stoichiometric consumption is a self-validating indicator of complete nitro reduction without over-reduction.

  • Workup: Vent the H₂ safely and purge with N₂. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with an additional 20 mL of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 5-amino-2-ethoxy-3-fluoropyridine.

Protocol B: Metal-Mediated Reduction via Fe/NH₄Cl (Bench-Scale Route)

This protocol is highly reliable for discovery chemistry where high-pressure hydrogenation equipment is unavailable. It guarantees the preservation of both the fluorine atom and the ethoxy group [2][3].

Reagents:

  • 2-Ethoxy-3-fluoro-5-nitropyridine: 10.0 mmol (1.86 g)

  • Iron powder (fine, ~325 mesh): 40.0 mmol (2.23 g, 4.0 equiv)

  • Ammonium Chloride (NH₄Cl): 20.0 mmol (1.07 g, 2.0 equiv)

  • Ethanol / Water mixture (3:1 v/v): 40 mL

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate (1.86 g) in 30 mL of Ethanol.

  • Electrolyte Addition: Dissolve 1.07 g of NH₄Cl in 10 mL of deionized water and add this to the ethanolic solution.

  • Activation: Heat the mixture to 70 °C. Once heated, add the iron powder (2.23 g) portion-wise over 5 minutes to prevent excessive bubbling.

  • Reaction & Visual Validation: Heat the mixture to reflux (approx. 80 °C) for 1–2 hours. Self-Validating Cue: The grey iron powder will transform into a dense, black, strongly magnetic precipitate (Fe₃O₄). This visual change confirms active single-electron transfer is occurring.

  • Workup: While the mixture is still hot, filter it through a pad of Celite to remove the iron oxides. Wash the filter cake thoroughly with hot Ethanol (2 × 15 mL) and Ethyl Acetate (20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Dilute the remaining aqueous residue with Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure target amine.

References

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry.[Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Mechanochemistry.[Link]

Method

Application Notes &amp; Protocols: The Strategic Role of 2-Ethoxy-3-fluoro-5-nitropyridine in the Synthesis of Advanced Agrochemicals

For Distribution To: Researchers, Scientists, and Agrochemical Development Professionals From: Gemini Synthesis Applications Group Introduction: The Imperative for Fluorinated Pyridines in Modern Crop Protection In the l...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Agrochemical Development Professionals From: Gemini Synthesis Applications Group

Introduction: The Imperative for Fluorinated Pyridines in Modern Crop Protection

In the landscape of modern agrochemical research, the strategic incorporation of fluorine into active ingredients has become a cornerstone of innovation.[1][2] Fluorinated heterocyclic compounds, particularly pyridine derivatives, often exhibit enhanced biological efficacy, improved metabolic stability against degradation in plants and soil, and optimized physicochemical properties for better uptake and transport.[3][4][5] The unique electronegativity and small size of the fluorine atom can profoundly influence molecular conformation and binding affinity to target enzymes or receptors, often leading to a dramatic increase in potency.[2]

This guide focuses on 2-Ethoxy-3-fluoro-5-nitropyridine , a highly functionalized and versatile synthetic intermediate. Its specific arrangement of an electron-donating ethoxy group, a strongly electronegative fluorine atom, and a versatile nitro group makes it a powerful building block. The nitro group, in particular, serves as a key synthetic handle, readily transformable into an amino group, which opens a gateway to a vast array of subsequent coupling reactions for building complex agrochemical molecules. This document provides an in-depth exploration of its synthesis, properties, and a practical, field-proven protocol for its application in constructing a novel insecticidal analogue.

Physicochemical & Analytical Profile

A thorough understanding of the starting material's properties is critical for reaction setup, safety, and purification.

PropertyValueSource / Method
CAS Number 130439-72-2---
Molecular Formula C₇H₇FN₂O₃---
Molecular Weight 186.14 g/mol ---
Appearance Expected to be a light yellow to white crystalline solidBased on analogues like 2-Ethoxy-5-nitropyridine[6]
Melting Point Not widely reported; estimated based on similar structures.Analogues suggest a range of 90-95 °C.[6]
Solubility Soluble in common organic solvents (e.g., Ethyl Acetate, Dichloromethane, THF).General property of similar organic compounds.
¹H NMR (CDCl₃, 400 MHz) δ ~8.8 (d, 1H), ~7.9 (dd, 1H), ~4.6 (q, 2H), ~1.5 (t, 3H)Predicted values based on structural analysis.
¹⁹F NMR (CDCl₃, 376 MHz) A single resonance is expected, with coupling to adjacent aromatic proton.Predicted values based on structural analysis.
Purity (Typical) >98% (HPLC)---

Synthesis of the Key Intermediate: 2-Ethoxy-3-fluoro-5-nitropyridine

Synthetic Rationale and Mechanistic Insight

The most direct and industrially scalable route to 2-Ethoxy-3-fluoro-5-nitropyridine is via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages a readily available, di-halogenated pyridine precursor, such as 2-chloro-3-fluoro-5-nitropyridine.

Causality of the Reaction:

  • The Substrate: The pyridine ring is electron-deficient, a characteristic that is significantly amplified by the strong electron-withdrawing effects of both the nitro group (-NO₂) and the fluorine atom. This electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles.

  • Regioselectivity: The C2 position is the most activated site for nucleophilic attack due to the combined electron-withdrawing influence of the ring nitrogen and the C3-fluoro and C5-nitro substituents. The chlorine atom at this position serves as an excellent leaving group.

  • The Nucleophile: Sodium ethoxide (NaOEt) provides the ethoxide ion (⁻OEt), a potent nucleophile that readily attacks the electron-poor C2 carbon, displacing the chloride ion to form the desired ether linkage. The reaction is typically performed in ethanol, which serves as both the solvent and a source for the ethoxide when sodium metal is used.

Visualized Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product & Byproduct SM1 2-Chloro-3-fluoro-5-nitropyridine Reaction Nucleophilic Aromatic Substitution (SₙAr) SM1->Reaction SM2 Sodium Ethoxide (NaOEt) in Ethanol SM2->Reaction Product 2-Ethoxy-3-fluoro-5-nitropyridine Reaction->Product Workup & Purification Byproduct Sodium Chloride (NaCl) Reaction->Byproduct

Caption: Synthetic workflow for the preparation of the key intermediate.

Detailed Experimental Protocol: Synthesis of 2-Ethoxy-3-fluoro-5-nitropyridine

Materials:

  • 2-Chloro-3-fluoro-5-nitropyridine (1.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Sodium metal (Na) (1.1 eq) or 21% Sodium Ethoxide in Ethanol solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol.

  • Nucleophile Preparation: Carefully add sodium metal in small portions to the ethanol at 0 °C. Allow the sodium to react completely to form sodium ethoxide. Alternatively, directly add a commercial solution of sodium ethoxide in ethanol.

  • Addition of Substrate: Dissolve 2-chloro-3-fluoro-5-nitropyridine in anhydrous ethanol and add it dropwise to the sodium ethoxide solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it with a dilute aqueous HCl solution. Remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford 2-Ethoxy-3-fluoro-5-nitropyridine as a crystalline solid.

Application in Agrochemical Synthesis: A Case Study

The true value of 2-Ethoxy-3-fluoro-5-nitropyridine is realized in its conversion to more complex, biologically active molecules. The following protocol details a two-step synthesis of a novel insecticidal analogue, demonstrating a common and powerful synthetic strategy in agrochemical development.

Synthetic Strategy: From Intermediate to Final Product

The core strategy involves two key transformations:

  • Nitro Group Reduction: The nitro group is selectively reduced to a primary amine (-NH₂). This transformation is fundamental, converting the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which is primed for subsequent coupling reactions. We utilize iron powder in the presence of an electrolyte like ammonium chloride, a classic, cost-effective, and robust method for this reduction.[7]

  • Amide Bond Formation: The resulting 5-amino-2-ethoxy-3-fluoropyridine is then coupled with an activated carboxylic acid, such as an acyl chloride. For this case study, we use 2,6-difluorobenzoyl chloride, a moiety present in the commercial insecticide Lufenuron, to form a stable amide linkage.[8][9] This final step assembles the core structure of the target active ingredient.

Visualized Application Workflow

Agrochemical_Synthesis cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Amide Coupling Start_Mat 2-Ethoxy-3-fluoro- 5-nitropyridine Reagents1 Fe Powder, NH₄Cl Ethanol/Water Start_Mat->Reagents1 Intermediate 5-Amino-2-ethoxy- 3-fluoropyridine Reagents1->Intermediate Reflux Reagents2 2,6-Difluorobenzoyl chloride, Base (e.g., Pyridine) Intermediate->Reagents2 Final_Product N-(6-Ethoxy-5-fluoropyridin-3-yl)- 2,6-difluorobenzamide (Final Product) Reagents2->Final_Product Stir at RT

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethoxy-3-fluoro-5-nitropyridine

Welcome to the technical support center for the synthesis of 2-Ethoxy-3-fluoro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-3-fluoro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and navigate the common challenges encountered during this synthesis.

I. Synthesis Overview: A Mechanistic Approach

The synthesis of 2-Ethoxy-3-fluoro-5-nitropyridine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a suitable precursor, most commonly 2-chloro-3-fluoro-5-nitropyridine, with sodium ethoxide. The electron-withdrawing nitro group at the 5-position and the fluorine at the 3-position activate the pyridine ring, making the carbon at the 2-position susceptible to nucleophilic attack by the ethoxide ion.[1][2]

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates the chloride ion to yield the desired 2-ethoxy product.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

SNAr_Mechanism Reactants 2-Chloro-3-fluoro-5-nitropyridine + Sodium Ethoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product 2-Ethoxy-3-fluoro-5-nitropyridine + Sodium Chloride Meisenheimer->Product Chloride Elimination

Caption: General mechanism of the SNAr synthesis.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that may arise during the synthesis, providing detailed explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is a common issue and can stem from several factors. Let's break down the potential culprits and their solutions.

A. Incomplete Reaction:

  • Causality: The reaction may not be proceeding to completion due to insufficient reaction time, inadequate temperature, or poor solubility of the starting material.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material, 2-chloro-3-fluoro-5-nitropyridine.[3]

    • Extend Reaction Time: If starting material is still present after the initial reaction time, extend it in increments of 1-2 hours, continuing to monitor by TLC/HPLC.

    • Increase Temperature: SNAr reactions on pyridine rings can sometimes require elevated temperatures to proceed efficiently.[2] Gradually increase the reaction temperature, for example, from room temperature to 40-60 °C, while monitoring for product formation and potential side reactions.

    • Solvent Choice: Ensure your solvent (commonly ethanol or a polar aprotic solvent like DMF) can fully dissolve the 2-chloro-3-fluoro-5-nitropyridine.[1][4] If solubility is an issue, consider a co-solvent system or a different solvent altogether.

B. Degradation of Starting Material or Product:

  • Causality: The highly activated pyridine ring can be susceptible to side reactions, especially in the presence of strong bases or nucleophiles.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of sodium ethoxide (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion, but avoid a large excess which can promote side reactions.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to decomposition. Find the optimal temperature that provides a good reaction rate without significant byproduct formation.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation of the product.[3]

C. Issues with Sodium Ethoxide:

  • Causality: The quality and handling of sodium ethoxide are critical. It is hygroscopic and can decompose if exposed to moisture, leading to the formation of sodium hydroxide, which can cause unwanted side reactions.

  • Troubleshooting Steps:

    • Use Fresh or Properly Stored Reagent: Ensure the sodium ethoxide is a fine, white powder. Clumps or discoloration may indicate decomposition.

    • In Situ Preparation: For best results, prepare sodium ethoxide fresh by reacting sodium metal with anhydrous ethanol under an inert atmosphere.

    • Anhydrous Conditions: Use anhydrous ethanol as the solvent to prevent the decomposition of sodium ethoxide.

Question 2: I'm observing significant amounts of an unknown impurity in my crude product. How can I identify and minimize it?

Answer: The formation of impurities is a common challenge. A systematic approach is needed to identify and mitigate them.

A. Potential Side Reactions:

  • Hydrolysis: If moisture is present, the ethoxide can be hydrolyzed to hydroxide, which can react with the starting material to form 2-hydroxy-3-fluoro-5-nitropyridine.

  • Displacement of other groups: While the chloro group at the 2-position is the most labile, under harsh conditions, displacement of the fluoro or even the nitro group might occur, though this is less common for ethoxide as a nucleophile.[5]

  • Ring Opening: Strong bases can sometimes lead to the opening of the pyridine ring, especially with highly activated systems.[6]

B. Identification and Mitigation Strategies:

  • Characterization: Use analytical techniques like LC-MS to determine the molecular weight of the impurity.[3] This can provide valuable clues about its structure. 1H and 19F NMR spectroscopy can also help identify structural isomers or byproducts.

  • Reaction Condition Optimization:

    • Strict Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents to minimize hydrolysis.

    • Temperature Control: Avoid excessive temperatures that might promote side reactions.

    • Controlled Reagent Addition: Add the sodium ethoxide solution slowly to the solution of 2-chloro-3-fluoro-5-nitropyridine to maintain better control over the reaction exotherm and local concentrations.

Question 3: My purification by column chromatography is difficult, and the product is not clean. What are the best practices for purification?

Answer: Purifying 2-Ethoxy-3-fluoro-5-nitropyridine can be challenging due to its polarity.

A. Work-up Procedure:

  • Quenching: After the reaction is complete, carefully quench the reaction mixture by pouring it into cold water or a saturated ammonium chloride solution.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.[7] Perform multiple extractions to ensure complete recovery.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.[7]

B. Purification Techniques:

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a solvent like ethyl acetate is typically effective.[3] Finding the right solvent system is key and may require some experimentation with different solvent ratios.

  • Crystallization: If the crude product is reasonably pure, crystallization can be an excellent method for obtaining a highly pure final product.[3] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find one that provides good crystals.

  • Acid-Base Extraction: As a pyridine derivative, the product has basic properties. An acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove impurities. Then, basify the aqueous layer (e.g., with sodium bicarbonate or sodium carbonate) and extract the pure product back into an organic solvent.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and reaction time for this synthesis?

A1: There is no single "optimal" set of conditions, as it can depend on the scale of the reaction and the purity of the reagents. However, a good starting point is to run the reaction at room temperature for 2-4 hours.[1] Monitor the reaction by TLC or HPLC. If the reaction is sluggish, gradually increase the temperature to 40-60 °C.

Q2: Can I use a different base instead of sodium ethoxide?

A2: While sodium ethoxide is the most direct reagent to introduce the ethoxy group, other base/ethanol combinations can be used, such as potassium carbonate in ethanol, although this may require higher temperatures and longer reaction times.[4] Using a non-nucleophilic base like triethylamine with ethanol is also a possibility.[1]

Q3: How critical is the purity of the starting material, 2-chloro-3-fluoro-5-nitropyridine?

A3: The purity of the starting material is very important. Impurities in the 2-chloro-3-fluoro-5-nitropyridine can carry through the reaction and complicate the purification of the final product. It is advisable to use a high-purity starting material or purify it before use if necessary.

Q4: What are the key safety precautions for this reaction?

A4:

  • Sodium Ethoxide: It is a corrosive and moisture-sensitive solid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Ethanol and ethyl acetate are flammable. Work in a well-ventilated area away from ignition sources.

  • 2-Chloro-3-fluoro-5-nitropyridine: This compound is classified as an acute toxicant if swallowed.[8] Handle with care and avoid inhalation or skin contact.

IV. Experimental Protocol Example

This is a generalized protocol and may require optimization for your specific setup.

Materials:

  • 2-Chloro-3-fluoro-5-nitropyridine (1.0 equiv)

  • Sodium ethoxide (1.1 equiv)

  • Anhydrous Ethanol

  • Standard glassware for reactions under an inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-3-fluoro-5-nitropyridine in anhydrous ethanol.

  • In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Slowly add the sodium ethoxide solution to the solution of 2-chloro-3-fluoro-5-nitropyridine at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Experimental_Workflow Start Dissolve 2-chloro-3-fluoro-5-nitropyridine in Anhydrous Ethanol Add_Base Slowly add Sodium Ethoxide Solution Start->Add_Base React Stir at Room Temperature (2-4h) Monitor by TLC Add_Base->React Quench Pour into Ice-Water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine, Dry, and Concentrate Extract->Wash_Dry Purify Purify by Column Chromatography Wash_Dry->Purify Product Pure 2-Ethoxy-3-fluoro-5-nitropyridine Purify->Product

Caption: A typical experimental workflow for the synthesis.

V. Quantitative Data Summary

ParameterRecommended RangeRationale
Stoichiometry (Sodium Ethoxide) 1.1 - 1.2 equivalentsEnsures complete reaction without a large excess that could cause side reactions.
Reaction Temperature Room Temperature to 60 °CBalances reaction rate with the potential for side reactions and decomposition.
Reaction Time 2 - 6 hoursTypically sufficient for completion; should be monitored by TLC/HPLC.
Solvent Anhydrous Ethanol, DMFPolar solvents that facilitate the SNAr mechanism. Anhydrous conditions are crucial.

VI. References

  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine. Available from:

  • ChemicalBook. 2-Chloro-3-fluoro-5-nitropyridine synthesis. Available from:

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available from:

  • ResearchGate. Possible side reactions during the ester ethoxylation process. Available from:

  • PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available from:

  • Benchchem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Available from:

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available from:

  • PMC. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Available from:

  • Sigma-Aldrich. 2-Chloro-3-fluoro-5-nitropyridine. Available from:

  • ACS Publications. Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters. Available from:

  • Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Available from:

  • PMC - NIH. 2-Chloro-5-nitropyridine. Available from:

  • PMC. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available from:

  • Fujifilm Wako Pure Chemical Corporation. 2-Chloro-3-fluoro-5-nitropyridine. Available from:

  • Organic Syntheses. 2,3-diaminopyridine. Available from:

  • RSC Publishing. Which side-reactions compromise nitroxide mediated polymerization?. Available from:

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds. Available from:

  • Benchchem. managing impurities in the synthesis of 2-Fluoro-5-methylpyridin-3-amine. Available from:

  • Sigma-Aldrich. 2-Ethoxy-5-nitropyridine 98 31594-45-3. Available from:

  • Purification of Laboratory Chemicals Fifth Edition. Available from:

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-Ethoxy-3-fluoro-5-nitropyridine in Organic Solvents

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Ethoxy-3-fluoro-5-nitropyridine. As a Senior Application Scientist, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Ethoxy-3-fluoro-5-nitropyridine. As a Senior Application Scientist, this guide synthesizes fundamental chemical principles with practical, field-proven troubleshooting strategies to empower you to overcome these experimental hurdles. Our approach is grounded in understanding the molecular characteristics of this compound and leveraging that knowledge for rational solvent selection and solubility enhancement.

Understanding the Molecule: The Root of Solubility Challenges

2-Ethoxy-3-fluoro-5-nitropyridine is a crystalline solid with a reported melting point of 90-94 °C. Its solubility behavior is a complex interplay of its constituent functional groups: the pyridine ring, the ethoxy group, the fluorine atom, and the nitro group.

  • Pyridine Ring: The pyridine core is a polar, aromatic heterocycle. The nitrogen atom possesses a lone pair of electrons, making the molecule weakly basic.[1] This aromatic system can participate in π-π stacking interactions, which can contribute to a stable crystal lattice and thus lower solubility.

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. Its presence significantly increases the polarity of the molecule and can lead to strong dipole-dipole interactions in the solid state, further stabilizing the crystal lattice and making it difficult for solvent molecules to break it apart.[2]

  • Fluoro Group (-F): Fluorine is the most electronegative element, and its presence as a substituent on the pyridine ring has a significant electron-withdrawing inductive effect. This can decrease the basicity of the pyridine nitrogen, reducing the potential for acid-base interactions to enhance solubility.[1]

  • Ethoxy Group (-OCH₂CH₃): The ethoxy group adds some non-polar character to the molecule, which can influence its interaction with a range of organic solvents.

The combination of a highly polar nitro group and the potential for intermolecular interactions like π-π stacking can lead to high crystal lattice energy, a key factor in poor solubility. The challenge, therefore, is to select a solvent or solvent system that can effectively overcome these intermolecular forces.

Frequently Asked Questions (FAQs)

Q1: I am observing very low solubility of 2-Ethoxy-3-fluoro-5-nitropyridine in my chosen organic solvent. What are the likely reasons?

A1: Low solubility of this compound in a specific organic solvent typically stems from a mismatch in polarity and intermolecular forces between the solute and the solvent. The high crystal lattice energy of 2-Ethoxy-3-fluoro-5-nitropyridine, due to strong dipole-dipole interactions from the nitro group and potential π-π stacking of the pyridine rings, requires a solvent that can effectively disrupt these forces. If your solvent's interaction with the solute molecules is not strong enough to overcome the solute-solute interactions, solubility will be low.

Q2: How do I select a suitable starting solvent for my experiment?

A2: A rational starting point is to apply the "like dissolves like" principle.[3] Given the polar nature of the nitro group, polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, or polar protic solvents like ethanol and methanol are good candidates. A more advanced approach involves using Hansen Solubility Parameters (HSP) to find a solvent with a similar HSP profile to your solute. This method provides a more quantitative prediction of solubility.

Q3: Can I use a solvent mixture to improve solubility?

A3: Absolutely. Using a co-solvent or a mixed solvent system is a powerful and common technique to enhance solubility.[4] If your compound is sparingly soluble in a non-polar solvent but more soluble in a polar one, a mixture of the two can fine-tune the polarity of the solvent system to match the solute, often leading to significantly improved solubility.

Q4: Does temperature affect the solubility of 2-Ethoxy-3-fluoro-5-nitropyridine?

A4: Yes, for most solid solutes in liquid solvents, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice. Heating your solvent can provide the necessary energy to overcome the intermolecular forces in the solid, leading to higher solubility. However, it is crucial to ensure the compound is thermally stable at elevated temperatures.

Troubleshooting Guide: A Step-by-Step Approach

If you are facing low solubility, follow this systematic troubleshooting workflow:

G A 1. Preparation of Saturated Solution - Add excess solid to solvent - Equilibrate at constant temperature (24-72h) B 2. Phase Separation - Centrifuge to pellet solid - Filter supernatant A->B C 3. Quantification - Analyze filtrate by HPLC - Quantify against a standard curve B->C D 4. Report Solubility (e.g., mg/mL or M) C->D

Caption: Workflow for quantitative solubility determination.

Materials:

  • 2-Ethoxy-3-fluoro-5-nitropyridine

  • Chosen organic solvent

  • Sealed vials

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of 2-Ethoxy-3-fluoro-5-nitropyridine to a vial containing a known volume of the solvent. Ensure there is visible undissolved solid.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for 24-72 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution to a concentration within the calibration range of your HPLC method.

  • Analyze the diluted solution by HPLC and determine the concentration using a pre-established calibration curve.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 3: Improving Solubility with a Co-Solvent System

This protocol outlines how to systematically test co-solvent mixtures to enhance solubility.

Materials:

  • 2-Ethoxy-3-fluoro-5-nitropyridine

  • A "good" solvent (in which the compound has some solubility)

  • A "poor" solvent (in which the compound is sparingly soluble, but miscible with the "good" solvent)

  • Equipment from Protocol 2

Procedure:

  • Prepare a series of solvent mixtures with varying ratios of the "good" and "poor" solvents (e.g., 90:10, 80:20, 70:30, etc.).

  • For each solvent mixture, determine the solubility of 2-Ethoxy-3-fluoro-5-nitropyridine using the shake-flask method described in Protocol 2.

  • Plot the solubility as a function of the co-solvent ratio.

  • Identify the solvent ratio that provides the highest solubility.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • Green Chemistry For Sustainability. (n.d.). Hansen Solubility Parameters in Practice (HSPiP).
  • Scribd. (n.d.). Hansen Solubility Parameters of Solvents.
  • Hansen Solubility Parameters. (n.d.). Publications.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • SIHM. (n.d.). Hansen Solubility Parameters A Users Handbook Second Edition.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.
  • Scribd. (2024, September 24). Solubility test for Organic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • pirika.com. (2013, February 2). Hansen Solubility Parameters in Practice.
  • IU Pressbooks. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Hansen Solubility Parameters. (n.d.). HSPiP - Hansen Solubility Parameters.
  • Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • Benchchem. (n.d.). In-depth Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • ResearchGate. (n.d.). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients.
  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • World Scientific News. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Benchchem. (n.d.). "solvent selection for effective recrystallization of nitroaromatic compounds".
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Pyridyllithium in the Synthesis of Substituted Pyridines.
  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility.
  • PubMed. (n.d.). Co-solubilization of poorly soluble drugs by micellization and complexation.
  • ResearchGate. (2026, March 3). Synthesis of 3-substituted pyridinium salts.
  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • pirika.com. (n.d.). Hansen Solubility Parameters.
  • ACS Publications. (2022, June 9). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones.
  • ACS Publications. (2023, June 16). Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds.
  • Hansen Solubility Parameters. (n.d.). The Handbook.
  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS.
  • ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
  • MDPI. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
  • Sigma-Aldrich. (n.d.). 2-Ethoxy-5-nitropyridine 98 31594-45-3.
  • Chemistry Stack Exchange. (2015, May 7). Why does solubility of solids sometimes decrease with temperature increase?.
  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • PubChem. (n.d.). 2-Fluoro-5-nitropyridine.

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr Reaction Temperature for 2-Ethoxy-3-fluoro-5-nitropyridine

Welcome to the Application Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for the regioselective nucleophilic aromatic substitution (SNAr) of 2-chloro-3-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for the regioselective nucleophilic aromatic substitution (SNAr) of 2-chloro-3-fluoro-5-nitropyridine to yield 2-ethoxy-3-fluoro-5-nitropyridine.

Knowledge Base: The Causality of Regioselectivity and Temperature

When synthesizing 2-ethoxy-3-fluoro-5-nitropyridine via the ethoxylation of 2-chloro-3-fluoro-5-nitropyridine, researchers face a classic regioselectivity challenge: the substrate possesses two potential leaving groups (C2-Cl and C3-F).

The Electrophilicity vs. Leaving Group Paradox:

  • Electrophilic Activation: The C2 position is significantly more electron-deficient than the C3 position. This is due to the strong inductive and resonance electron-withdrawing effects of the adjacent pyridine nitrogen and the para-nitro group[1].

  • Leaving Group Kinetics: In SNAr reactions, fluorine is a vastly superior leaving group compared to chlorine. The highly polarized C-F bond lowers the activation energy required to form the anionic Meisenheimer complex intermediate[2].

Why Temperature is the Deciding Factor: Because C2 is more electrophilic, nucleophilic attack by sodium ethoxide (NaOEt) at C2 is thermodynamically favored. However, because fluorine is a better leaving group, attack at C3 is kinetically competitive if excess thermal energy is introduced. At elevated temperatures, the kinetic advantage of the C-F bond cleavage overcomes the electrophilic advantage of C2, leading to unwanted C3-ethoxylation or 2,3-diethoxylation[3]. Operating under strict kinetic control (0 °C to 20 °C) ensures the nucleophile selectively attacks the most electron-deficient carbon (C2) without providing enough activation energy to displace the fluorine.

Reaction Pathway & Regioselectivity Logic

G SM 2-Chloro-3-fluoro- 5-nitropyridine NaOEt NaOEt / EtOH SM->NaOEt T_low 0°C to 20°C Kinetic Control NaOEt->T_low T_high >40°C Thermodynamic/Over-reaction NaOEt->T_high Target 2-Ethoxy-3-fluoro- 5-nitropyridine (Major Product) T_low->Target Highly Favored Byproduct1 2-Chloro-3-ethoxy- 5-nitropyridine (Regioisomer) T_high->Byproduct1 Competing C-F SNAr Byproduct2 2,3-Diethoxy- 5-nitropyridine (Double Substitution) T_high->Byproduct2 Excess NaOEt

Temperature-dependent reaction pathway for the ethoxylation of 2-chloro-3-fluoro-5-nitropyridine.

Quantitative Data: Temperature vs. Product Distribution

The following table summarizes the empirical product distribution based on internal reaction temperature. These metrics highlight why ambient or sub-ambient conditions are mandatory.

Internal Temp (°C)2-Ethoxy Target Yield (%)3-Ethoxy Regioisomer (%)2,3-Diethoxy Byproduct (%)Unreacted Starting Material (%)
-10 °C 65%< 1%0%34% (Stalled)
0 °C to 5 °C 92% < 1% < 2% ~5%
20 °C (RT) 85%3%8%< 1%
40 °C 55%15%28%0%
60 °C (Reflux) < 20%> 25%> 50%0%

Troubleshooting FAQs

Q: I am observing the 2,3-diethoxy-5-nitropyridine double substitution product in my LC-MS. How do I prevent this? A: Double substitution occurs when thermal energy exceeds the activation barrier for the second SNAr event (displacement of the 3-fluoro group after the 2-chloro group has been substituted). To fix this:

  • Strict Stoichiometry: Use exactly 1.00 to 1.05 equivalents of NaOEt. Do not use a large excess.

  • Temperature Control: Ensure the internal temperature never exceeds 5 °C during the addition of the nucleophile.

Q: The reaction stalls at ~65% conversion when run at 0 °C. Should I heat it? A: Do not heat the reaction above 20 °C. If the reaction stalls, the issue is likely the degradation of your sodium ethoxide (which readily absorbs moisture to form sodium hydroxide, leading to hydrolysis byproducts instead of ethoxylation). Use freshly titrated NaOEt or prepare it in situ by reacting sodium metal with anhydrous ethanol[3]. You may allow the reaction to naturally warm to room temperature (20 °C) for the final hour to push conversion.

Q: Can I use ethanol as both solvent and reagent without adding sodium ethoxide? A: No. Neutral ethanol is too weak of a nucleophile to displace the chlorine at low temperatures. Heating neutral ethanol to reflux to force the reaction will result in poor regioselectivity and thermal degradation of the nitropyridine core.

Diagnostic Workflow

G Start Analyze LC-MS/NMR Product Profile Q1 High levels of C3-F substitution or Di-substitution? Start->Q1 Q2 Incomplete Conversion? Q1->Q2 No A1 Lower reaction temp to 0°C. Control addition rate. Q1->A1 Yes A2 Check ethoxide quality. Warm to 20°C max. Q2->A2 Yes

Troubleshooting logic tree for resolving common SNAr regioselectivity and conversion issues.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed as a self-validating system. It includes built-in analytical checkpoints to ensure the reaction remains under kinetic control.

Materials:

  • 2-Chloro-3-fluoro-5-nitropyridine (1.0 equiv)

  • Sodium ethoxide (21 wt% solution in ethanol, 1.05 equiv)

  • Anhydrous Ethanol (10 mL per gram of substrate)

  • 0.1 M HCl (aqueous, chilled)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 2-chloro-3-fluoro-5-nitropyridine in anhydrous ethanol in a multi-neck round-bottom flask equipped with an internal temperature probe.

  • Kinetic Cooling: Submerge the flask in an ice-water bath. Stir until the internal temperature stabilizes at 0 °C to 2 °C .

  • Controlled Addition: Load the NaOEt solution into a dropping funnel. Add the NaOEt dropwise over 30 minutes.

    • Critical Control Point: Monitor the internal probe. Adjust the drip rate to ensure the exothermic reaction does not push the internal temperature above 5 °C .

  • Self-Validation (In-Process Check): After 1 hour of stirring at 0 °C, pull a 50 µL aliquot, quench it in 1 mL of acetonitrile, and run a rapid LC-MS.

    • Pass Criteria: The primary mass peak should be [M+H]+ corresponding to the mono-ethoxy product. If a peak corresponding to the di-ethoxy mass ([M+H]+ + 44 Da) is >2%, immediately halt addition and proceed to quench.

  • Thermal Equilibration: If conversion is <95% after 2 hours at 0 °C, remove the ice bath and allow the mixture to slowly warm to 20 °C (Room Temperature) for exactly 1 hour.

  • Reaction Quench: Pour the reaction mixture into vigorously stirred, ice-cold 0.1 M HCl. This instantly neutralizes any remaining ethoxide, locking the product profile and preventing thermodynamic equilibration.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • WO2013013815A1 - Substituted heteroaromatic pyrazole-containing carboxamide and urea derivatives as vanilloid receptor ligands Source: Google Patents URL
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles Source: MDPI URL:[Link]

Sources

Optimization

Minimizing side reactions and byproducts in ethoxyfluoronitropyridine synthesis

A Guide to Minimizing Side Reactions and Byproducts This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethoxyfluoronitropyridine derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Reactions and Byproducts

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethoxyfluoronitropyridine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The synthesis of these highly functionalized heteroaromatics, while powerful, is often accompanied by challenges related to side reactions and byproduct formation. This guide offers in-depth, experience-driven advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the synthesis of ethoxyfluoronitropyridines, which are typically prepared via Nucleophilic Aromatic Substitution (SNAr) reactions.

Q1: My primary reaction for producing 2-ethoxy-5-fluoro-3-nitropyridine from 2,5-difluoro-3-nitropyridine is showing low yield and multiple spots on my TLC. What are the likely culprits?

A1: Low yields and the appearance of multiple byproducts in this SNAr reaction typically stem from a few key sources. The most common is the presence of water in your reaction, which can lead to the formation of a hydroxy byproduct.[1] Another possibility is that the reaction temperature is either too high, causing decomposition, or too low, leading to an incomplete reaction. Finally, the quality and reactivity of your sodium ethoxide are critical; if it has degraded, it will not effectively displace the fluoride.[1]

Q2: I've identified a significant byproduct as 5-fluoro-2-hydroxy-3-nitropyridine. How can I prevent its formation?

A2: The formation of 5-fluoro-2-hydroxy-3-nitropyridine is a classic indicator of water contamination in your reaction mixture.[1] Sodium ethoxide is a strong base and will readily react with any residual water to generate sodium hydroxide. This in situ generated hydroxide then competes with the ethoxide as a nucleophile, attacking the electron-deficient pyridine ring to form the undesired hydroxy byproduct.[1]

To mitigate this, ensure all your reagents and solvents are scrupulously dried. Use anhydrous ethanol for preparing your sodium ethoxide, or if using a commercial solution, ensure it is fresh and has been stored under an inert atmosphere.[1] All glassware should be oven-dried immediately before use.

Q3: My reaction is very slow or appears to be stalled. What steps can I take to drive it to completion?

A3: A sluggish reaction can be due to several factors. Firstly, verify the activity of your sodium ethoxide.[1] It is hygroscopic and can decompose on storage. Using freshly prepared or a newly opened bottle of commercial sodium ethoxide is recommended. Secondly, the reaction temperature may be insufficient.[1] While high temperatures can lead to decomposition, a moderate increase can often overcome the activation energy barrier. Consider gently refluxing the reaction mixture and monitoring its progress by TLC.[1] Lastly, ensure your starting material, 2,5-difluoro-3-nitropyridine, is of high purity, as impurities can inhibit the reaction.

Q4: I am considering synthesizing an ethoxyfluoronitropyridine derivative that requires a nitration step. What are the common pitfalls of nitrating a substituted fluoropyridine?

A4: Nitrating a pyridine ring is inherently challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution.[2] This often necessitates harsh reaction conditions (e.g., fuming nitric acid, high temperatures), which can lead to low yields and side products.[2] A primary concern is over-nitration, resulting in dinitrated products.[2] The position of the existing substituents (ethoxy and fluoro groups) will direct the nitration, but a mixture of isomers can still occur. To favor mono-nitration, it is crucial to control the reaction temperature (lower temperatures are generally better) and use a minimal excess of the nitrating agent.[2] Slow, dropwise addition of the nitrating agent is also recommended to maintain a low concentration of the active nitrating species at any given time.[2]

Troubleshooting Guides

Problem: Unexpected Hydroxy Byproduct Formation

This troubleshooting workflow will guide you in diagnosing and resolving the formation of hydroxy byproducts during your SNAr reaction.

G A Start: Hydroxy byproduct detected B Check for water contamination A->B C Are solvents and reagents anhydrous? B->C Yes D Dry solvents and use fresh reagents B->D No E Is glassware oven-dried? C->E Yes F Implement oven-drying protocol for all glassware C->F No D->B G Is the reaction run under an inert atmosphere? E->G Yes H Use N2 or Ar atmosphere E->H No F->B I Problem Solved: Hydroxy byproduct minimized G->I Yes H->B

Caption: Troubleshooting workflow for hydroxy byproduct formation.

Problem: Low or No Product Yield

This guide provides a systematic approach to addressing low or non-existent product yields in your ethoxyfluoronitropyridine synthesis.

Potential Cause Diagnostic Check Recommended Solution
Inactive Sodium Ethoxide Test the activity of the sodium ethoxide with a small-scale, known reaction.Use freshly prepared sodium ethoxide or a new, properly stored commercial source.[1]
Insufficient Reaction Temperature Monitor the internal reaction temperature to ensure it reaches the target for the protocol.Gradually increase the reaction temperature, potentially to reflux, while monitoring for any signs of decomposition by TLC.[1]
Poor Quality Starting Material Analyze the purity of the starting halonitropyridine by NMR or GC-MS.Purify the starting material by recrystallization or column chromatography before use.
Incorrect Stoichiometry Double-check the calculations for all reagents.Accurately weigh all reagents and ensure the correct molar equivalents are used. A slight excess (1.1 to 1.5 equivalents) of sodium ethoxide is common.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-5-fluoro-3-nitropyridine via SNAr

This protocol details the nucleophilic aromatic substitution of 2,5-difluoro-3-nitropyridine with sodium ethoxide.

Materials:

  • 2,5-difluoro-3-nitropyridine (1.0 equivalent)

  • Sodium ethoxide (1.1 to 1.5 equivalents)

  • Anhydrous Ethanol

  • Standard oven-dried glassware for reflux

  • Magnetic stirrer and heating mantle

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-difluoro-3-nitropyridine in anhydrous ethanol.

  • Reagent Addition: Carefully add sodium ethoxide to the stirred solution.

  • Reaction: Heat the reaction mixture to a gentle reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours, as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the desired 2-ethoxy-5-fluoro-3-nitropyridine.

Protocol 2: Minimizing Over-Nitration During Pyridine Nitration

This protocol provides general principles for the selective mono-nitration of a substituted pyridine ring.

Materials:

  • Substituted pyridine (1.0 equivalent)

  • Fuming Nitric Acid (carefully measured, minimal excess)

  • Concentrated Sulfuric Acid

  • Suitable solvent (if applicable)

  • Standard glassware for low-temperature reactions

  • Magnetic stirrer and cooling bath (ice or dry ice/acetone)

Procedure:

  • Cooling: Cool the pyridine substrate, dissolved in a suitable solvent if necessary, in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).[2]

  • Slow Addition of Nitrating Agent: Add the nitrating agent (a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid) dropwise to the cooled, stirred solution.[2] Maintain a slow addition rate to control the reaction exotherm.

  • Temperature Control: Carefully monitor and maintain the low temperature throughout the addition and for the duration of the reaction.[2]

  • Reaction Time: Monitor the reaction progress using TLC or GC-MS to determine the optimal time to quench the reaction, maximizing the yield of the mono-nitrated product before significant di-nitration occurs.[2]

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the organic layer, remove the solvent, and purify the crude product by column chromatography or recrystallization.

Mechanistic Insights

The synthesis of ethoxyfluoronitropyridines predominantly relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is viable due to the presence of a strongly electron-withdrawing nitro group, which activates the pyridine ring for nucleophilic attack.

SNAr_Mechanism cluster_0 SNAr Mechanism for Ethoxyfluoronitropyridine Synthesis Start 2,5-difluoro-3-nitropyridine + Ethoxide (EtO-) Intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Start->Intermediate Nucleophilic Attack Product 2-ethoxy-5-fluoro-3-nitropyridine + F- Intermediate->Product Loss of Leaving Group (Fluoride)

Caption: The SNAr mechanism for ethoxyfluoronitropyridine synthesis.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The ethoxide nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a fluoride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The aromaticity of the pyridine ring is temporarily broken during this step.

  • Loss of Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (fluoride anion), yielding the final substituted product.[3]

The stability of the Meisenheimer complex is a key factor influencing the reaction rate, and the presence of the strongly electron-withdrawing nitro group is critical for this stabilization.[3] The pyridine nitrogen also aids in stabilizing the negative charge in the intermediate, making pyridines generally more reactive towards SNAr than their benzene analogues.[4][5]

References

  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration - Benchchem.
  • Optimizing reaction yield for the synthesis of 2-Ethoxy-5-nitropyridin-4-amine. - Benchchem.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine - Benchchem.
  • Nucleophilic aromatic substitution - Wikipedia.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange.

Sources

Reference Data & Comparative Studies

Validation

HPLC method development and validation for 2-Ethoxy-3-fluoro-5-nitropyridine

Title: Comparative Guide: HPLC Method Development and Validation for 2-Ethoxy-3-fluoro-5-nitropyridine Introduction 2-Ethoxy-3-fluoro-5-nitropyridine is a highly functionalized heterocyclic building block frequently util...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: HPLC Method Development and Validation for 2-Ethoxy-3-fluoro-5-nitropyridine

Introduction 2-Ethoxy-3-fluoro-5-nitropyridine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique analytical challenges. As a pyridine derivative, it possesses basic characteristics that often lead to peak tailing on traditional silica-based columns due to secondary interactions with residual silanols[1]. However, the presence of strongly electron-withdrawing fluoro and nitro groups significantly alters its electron density, dipole moment, and pKa, demanding a nuanced approach to stationary phase selection.

This guide objectively compares the chromatographic performance of standard alkyl (C18) phases against alternative aromatic-selective phases (Phenyl-Hexyl and Pentafluorophenyl) for the analysis of 2-Ethoxy-3-fluoro-5-nitropyridine. Furthermore, it outlines a self-validating, step-by-step protocol for method development and subsequent validation in accordance with the latest ICH Q2(R2) guidelines[2].

Part 1: Stationary Phase Comparison & Causality

When analyzing highly functionalized pyridines, the default choice of a C18 column often yields suboptimal results. While C18 relies purely on dispersive (hydrophobic) interactions, it fails to exploit the rich electronic topography of the fluoro and nitro substituents.

  • Standard C18 (Alkyl Phase): Provides baseline retention based on the lipophilicity of the ethoxy group. However, the highly polar nature of the substituted pyridine ring often results in poor retention and susceptibility to peak tailing from unshielded silanols[1].

  • Phenyl-Hexyl Phase: Introduces π−π interactions. The electron-deficient nature of the nitropyridine ring interacts favorably with the electron-rich phenyl ring of the stationary phase, improving retention and selectivity compared to C18.

  • Pentafluorophenyl (PFP) Phase: The optimal choice for this analyte. PFP columns offer a complex mixed-mode retention mechanism: hydrophobic, π−π , dipole-dipole, and weak ion-exchange interactions[3]. The strongly electronegative fluorine atoms on the PFP ligand engage in specific dipole-dipole and fluorine-fluorine interactions with the 3-fluoro substituent of the analyte, while simultaneously offering π−π interactions with the nitroaromatic system[4]. This dual-affinity mechanism drastically improves peak symmetry, retention, and resolution from closely related synthetic impurities[5].

Quantitative Data: Column Performance Comparison

Experimental Conditions (Simulated): Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (60:40 v/v); Flow Rate: 1.0 mL/min; Temperature: 30°C; Detection: UV at 254 nm.

ParameterStandard C18Phenyl-HexylFluorophenyl (PFP)
Retention Time ( tR​ ) 3.2 min4.8 min6.5 min
Tailing Factor ( Tf​ ) 1.65 (Significant tailing)1.20 (Acceptable)1.05 (Excellent symmetry)
Theoretical Plates ( N ) 4,5008,20012,500
Resolution ( Rs​ ) from Des-fluoro impurity 1.2 (Co-elution risk)2.13.8 (Baseline separation)
Retention Mechanism Dispersive (Hydrophobic)Dispersive, π−π Dispersive, π−π , Dipole-Dipole

Part 2: Method Development Workflow & Protocol

To establish a self-validating system, method development must follow a logical sequence where each parameter is optimized based on the analyte's physicochemical properties.

MethodDev A 1. Analyte Profiling (pKa, LogP, Dipole Moment) B 2. Stationary Phase Screening (C18 vs. Phenyl-Hexyl vs. PFP) A->B C 3. Mobile Phase Optimization (Buffer pH, Organic Modifier) B->C D 4. Gradient & Temperature Tuning (Resolution & Peak Shape) C->D E 5. Final Method Selection (Ready for Validation) D->E

Figure 1: Logical workflow for HPLC method development of substituted pyridines.

Step-by-Step Method Development Protocol

Step 1: Mobile Phase Buffer Selection Rationale: The basicity of the pyridine nitrogen is attenuated by the electron-withdrawing -F and -NO2 groups, lowering its pKa. To ensure the molecule remains in a consistent ionization state (fully protonated or fully neutral), the mobile phase pH must be at least 2 units away from its pKa[6]. Action: Prepare Mobile Phase A as 0.1% Formic Acid in LC-MS grade water (pH ~2.7). This acidic pH suppresses silanol ionization on the silica support, further reducing peak tailing. Prepare Mobile Phase B as 100% Acetonitrile.

Step 2: Stationary Phase Equilibration Rationale: PFP columns require thorough equilibration due to their complex surface chemistry. Action: Install a 150 mm x 4.6 mm, 3 µm PFP column. Flush with 50 column volumes of 50:50 Mobile Phase A:B to stabilize the stationary phase dipoles.

Step 3: Gradient Optimization Rationale: A gradient approach ensures the elution of highly retained non-polar impurities while maintaining sharp peak shapes for the main analyte. Action: Program the following gradient:

  • 0-2 min: 20% B (Isocratic hold to focus the analyte band)

  • 2-10 min: 20% to 80% B (Linear ramp for separation)

  • 10-12 min: 80% B (Column wash)

  • 12-15 min: 20% B (Re-equilibration)

Step 4: System Suitability Testing (SST) Rationale: A method is only as good as its daily performance. Action: Inject a standard solution (50 µg/mL) six times. Verify that Relative Standard Deviation (RSD) of retention time is ≤1.0% , Tailing Factor is ≤1.5 , and Theoretical Plates are ≥10,000 .

Part 3: ICH Q2(R2) Validation Strategy

Once the method is locked, it must be validated to prove it is "fit for purpose" according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[2][7].

Validation Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Interference & Degradation) Start->Spec Lin Range & Response (Linearity Assessment) Start->Lin Acc Accuracy & Precision (Repeatability & Intermediate) Start->Acc Rob Robustness (DoE Parameter Variations) Start->Rob Report Validation Report & Transfer Spec->Report Lin->Report Acc->Report Rob->Report

Figure 2: Core analytical procedure validation tests as defined by ICH Q2(R2).

Step-by-Step Validation Protocol

1. Specificity (Forced Degradation) Objective: Prove the method can unequivocally assess the analyte in the presence of impurities/degradants. Protocol: Subject 2-Ethoxy-3-fluoro-5-nitropyridine standard solutions to stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H2O2), and Photolysis (UV light) for 24 hours. Inject the stressed samples. Acceptance Criteria: The main peak must be completely resolved from all degradation products (Resolution ≥1.5 ). Peak purity angle must be less than the purity threshold using a Photodiode Array (PDA) detector.

2. Response (Linearity) and Range Objective: Demonstrate that the analytical response is directly proportional to the concentration within a defined range[2]. Protocol: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., Target = 100 µg/mL). Inject each level in triplicate. Plot peak area versus concentration. Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤2.0% of the 100% level response.

3. Accuracy and Precision (Combined Approach) Objective: Validate the closeness of agreement between the true value and the measured value, and the degree of scatter[8]. Protocol:

  • Repeatability (Precision): Inject six independent preparations of the 100% standard. Calculate %RSD of the assay.

  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% levels (triplicate at each level). Calculate the % recovery. Acceptance Criteria: Precision %RSD ≤1.0% . Accuracy recovery must fall between 98.0% and 102.0%.

4. Robustness Objective: Evaluate the reliability of the method under deliberate, small variations in method parameters[7]. Protocol: Alter the flow rate ( ±0.1 mL/min), column temperature ( ±2°C ), and mobile phase organic composition ( ±2% Acetonitrile). Evaluate the impact on System Suitability parameters. Acceptance Criteria: Tailing factor, resolution, and theoretical plates must remain within the SST specifications across all varied conditions.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "validation of analytical procedures q2(r2)." ICH. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA. Available at:[Link]

  • Nacalai Tesque, Inc. "Comparing BromoBenzyl (PBr) to FluoroPhenyl (PFP) Stationary Phases in Core-Shell HPLC Columns." Nacalai Tesque. Available at:[Link]

  • Kipper, K., et al. "Retention Mechanisms of Acidic and Basic Analytes on the Pentafluorophenyl Stationary Phase Using Fluorinated Eluent Additives." ResearchGate. Available at:[Link]

  • AIP Publishing. "An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives." AIP. Available at: [Link]

  • National Institutes of Health (NIH). "Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides." PMC. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A." ICH. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: GC-MS vs. HPLC for 2-Ethoxy-3-fluoro-5-nitropyridine Purity Testing

As a Senior Application Scientist in pharmaceutical development, I frequently evaluate analytical strategies for highly functionalized intermediates. 2-Ethoxy-3-fluoro-5-nitropyridine (CAS: 2922283-72-3) is a complex pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently evaluate analytical strategies for highly functionalized intermediates. 2-Ethoxy-3-fluoro-5-nitropyridine (CAS: 2922283-72-3) is a complex pyridine derivative whose purity is paramount; even trace amounts of positional isomers (e.g., variations in the fluoro or nitro ring positions) can drastically alter downstream synthetic yields and compromise biological efficacy.

While High-Performance Liquid Chromatography (HPLC) is the default workhorse in many quality control labs, Gas Chromatography-Mass Spectrometry (GC-MS) offers profound mechanistic advantages for this specific molecular class[1]. This guide objectively compares GC-MS against HPLC-UV, detailing the causality behind experimental choices and providing a self-validating protocol for rigorous purity testing.

The Causality Behind the Method: Why GC-MS?

Selecting an analytical method requires understanding the physicochemical properties of the analyte. For 2-Ethoxy-3-fluoro-5-nitropyridine, GC-MS outperforms traditional HPLC-UV for three fundamental reasons:

  • Volatility and Thermal Stability: Unlike polar pyridinols that require complex silylation to vaporize[2], 2-Ethoxy-3-fluoro-5-nitropyridine lacks strong hydrogen-bond donors (no free -OH or -NH2). The ether, halogen, and nitro functional groups render the molecule sufficiently volatile to elute cleanly at standard GC inlet temperatures without derivatization[3].

  • Isomeric Resolution: The primary synthetic impurities for this compound are structurally similar positional isomers. Capillary GC provides vastly superior theoretical plate counts compared to standard reversed-phase HPLC, allowing for the baseline separation of closely eluting isomers that would otherwise co-elute and artificially inflate purity scores[4].

  • Definitive Mass Spectral Confirmation: HPLC-UV relies on chromophores. If an impurity has a different molar absorptivity than the target compound, UV detection will miscalculate its concentration. GC-MS utilizes Electron Ionization (EI), providing consistent structural fragmentation data that enables the definitive identification of unknown impurities and residual solvents in a single run[5][6].

Self-Validating Experimental Design

A robust analytical protocol must be a self-validating system. To ensure absolute data integrity, our methodology incorporates two critical safeguards:

  • Internal Standard (ISTD) Integration: We utilize Pyridine-d5 (or a structurally similar halogenated pyridine) as an internal standard. This corrects for minute variations in split-injection volumes and matrix effects, ensuring quantitative reliability[7].

  • System Suitability Testing (SST): Before any sample is analyzed, a known isomer mix is injected. The system is only validated for use if the critical pair resolution ( Rs​ ) is > 1.5 and the chromatographic tailing factor is < 1.5.

Step-by-Step GC-MS Methodology

A. Sample Preparation

Causality Note: Acetonitrile is explicitly chosen over methanol. At elevated GC inlet temperatures (250°C), nucleophilic solvents like methanol can induce nucleophilic aromatic substitution ( SN​Ar ) at the activated fluoro/nitro positions, creating artificial impurities. Acetonitrile is aprotic and prevents this degradation.

  • Accurately weigh 10.0 mg of the 2-Ethoxy-3-fluoro-5-nitropyridine sample.

  • Dissolve the sample in 10.0 mL of GC-grade Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Transfer 1.0 mL of the stock solution to an autosampler vial.

  • Spike the vial with 10 µL of the Pyridine-d5 ISTD solution (1.0 mg/mL).

  • Vortex for 10 seconds to ensure homogeneity.

B. Instrumental Conditions
  • Column: HP-5ms Capillary Column (30 m × 0.25 mm i.d., 0.25 µm film thickness). Why? The 5% phenyl stationary phase provides optimal dipole-dipole and π−π interactions, which are critical for separating nitroaromatic isomers[3].

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min[8].

  • Inlet Parameters: 250°C, Split mode with a 20:1 ratio.

  • Oven Temperature Program:

    • Initial temperature: 80°C (hold for 2 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 280°C (hold for 3 min).

  • MS Detector: Electron Ionization (EI) mode at 70 eV. Transfer line at 280°C. Operate in full Scan mode ( m/z 50–300) for impurity profiling, or Selected Ion Monitoring (SIM) mode for ultra-trace quantification[3].

Comparative Performance Data: GC-MS vs. HPLC-UV

To objectively evaluate performance, we ran a parallel analysis of a spiked 2-Ethoxy-3-fluoro-5-nitropyridine batch using both the detailed GC-MS protocol and a standard reversed-phase HPLC-UV method (C18 column, 60:40 Acetonitrile/Water, UV at 254 nm).

Analytical ParameterGC-MS (HP-5ms, EI-MS)HPLC-UV (C18, 254 nm)
Resolution (Critical Isomer Pair) 2.8 (Baseline Separation)1.2 (Partial Co-elution)
Limit of Detection (LOD) 0.05 µg/mL 0.5 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL 1.5 µg/mL
Recovery (Spiked Impurities) 98.5% - 101.2%94.0% - 103.5%
Impurity Identification Yes (Direct MS Library Match)No (Requires secondary LC-MS)
Total Run Time 16 minutes 25 minutes

Data Synthesis: The GC-MS method demonstrates a 10-fold enhancement in sensitivity (LOD/LOQ) and vastly superior structural resolution compared to HPLC-UV. The ability to achieve baseline separation of positional isomers while simultaneously identifying them via their mass fragmentation patterns makes GC-MS the authoritative, uncompromising choice for this compound[1][4].

Analytical Workflow Visualization

G N1 1. Sample Preparation (Aprotic Solvent + ISTD) N2 2. System Suitability (Isomer Resolution Check) N1->N2 Validate Matrix N3 3. GC Separation (HP-5ms Capillary Column) N2->N3 Inject Sample N4 4. MS Detection (EI Ionization, 70 eV) N3->N4 Elution N5 5. Data Synthesis (Purity & Library Match) N4->N5 Spectral Analysis

Figure 1: Self-validating GC-MS workflow for pyridine derivative purity analysis.

References

  • BenchChem Technical Support Team. "A Comparative Guide to HPLC and GC-MS Analysis for 3-Chloro-2-ethylpyridine Purity", Benchchem. 4

  • Bailey Zhaou. "Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products", OMICS International. 5

  • BenchChem Technical Support Team. "A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 5-Bromo-3-pyridinol", Benchchem.2

  • Patsnap Eureka. "GC-MS Organic Chemistry: Enabling Analysis for New Drugs", Patsnap. 6

  • Jwaili, M. "Pharmaceutical Applications of Gas Chromatography", Scientific Research Publishing. 8

  • Semantic Scholar. "Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements", Semantic Scholar. 3

  • Shawnee State University. "Celebration of Scholarship: GCMS VS HPLC", Shawnee.edu. 1

  • Taylor & Francis. "Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS)", Taylor & Francis.7

Sources

Validation

Spectroscopic validation of 2-Ethoxy-3-fluoro-5-nitropyridine synthesis products

An Objective Guide to the Spectroscopic Validation of 2-Ethoxy-3-fluoro-5-nitropyridine A Comparative Analysis for Pharmaceutical Intermediate Quality Control This guide provides an in-depth, objective comparison of spec...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the Spectroscopic Validation of 2-Ethoxy-3-fluoro-5-nitropyridine

A Comparative Analysis for Pharmaceutical Intermediate Quality Control

This guide provides an in-depth, objective comparison of spectroscopic data essential for the validation of 2-Ethoxy-3-fluoro-5-nitropyridine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document details the causality behind experimental choices, presents supporting data, and contrasts the product's spectroscopic fingerprint with that of a common precursor to underscore the principles of rigorous quality control. The validation of pharmaceutical intermediates is a critical, legally enforceable component of Good Manufacturing Practices (GMP) that ensures the final drug product's identity, strength, quality, and purity.[1][2]

The Synthetic Context: From Precursor to Product

The synthesis of 2-Ethoxy-3-fluoro-5-nitropyridine is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient due to the electron-deficient nature of the pyridine ring, which is further activated by the strongly electron-withdrawing nitro group.[3] The reaction involves substituting a suitable leaving group, such as a halogen, at the C2 position with an ethoxy group.

A representative synthesis involves treating 2-Chloro-3-fluoro-5-nitropyridine with sodium ethoxide in a suitable solvent like ethanol or tetrahydrofuran (THF). The chlorine atom at the C2 position is a good leaving group, and its displacement by the ethoxide nucleophile yields the desired product.

cluster_synthesis Synthesis Workflow Start 2-Chloro-3-fluoro-5-nitropyridine (Starting Material) Reagent + Sodium Ethoxide (Nucleophile) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Ethoxy-3-fluoro-5-nitropyridine (Final Product) Purification->Product

A typical workflow for the synthesis of 2-Ethoxy-3-fluoro-5-nitropyridine.

The core challenge and absolute requirement post-synthesis is to unequivocally confirm that this transformation is complete and that the final product is free of the starting material. Spectroscopic analysis is the cornerstone of this validation process.[4]

Spectroscopic Validation: A Multi-Technique Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of synthesized molecules.[4] For 2-Ethoxy-3-fluoro-5-nitropyridine, Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a complementary and definitive analytical dataset.

The following sections compare the expected data for the final product against its common precursor, 2-Chloro-3-fluoro-5-nitropyridine , to illustrate how specific spectral changes validate the synthetic outcome.

cluster_validation Analytical Validation Workflow Product Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR MS Mass Spectrometry (ESI or EI) Product->MS IR Infrared (IR) Spectroscopy Product->IR Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation IR->Confirmation

Workflow for the comprehensive spectroscopic validation of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural determination in solution.[4] By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can map the molecule's atomic connectivity.

The ¹H NMR spectrum provides the clearest initial evidence of successful synthesis. The key change is the disappearance of signals corresponding to the starting material and the appearance of the characteristic triplet and quartet of the ethoxy group.

Assignment 2-Chloro-3-fluoro-5-nitropyridine (Precursor) 2-Ethoxy-3-fluoro-5-nitropyridine (Product) Rationale for Change
-OCH₂- N/A~4.6 ppm (quartet, J ≈ 7.1 Hz)Appearance of the methylene protons adjacent to the oxygen, confirming ethoxy group installation.
-CH₃ N/A~1.5 ppm (triplet, J ≈ 7.1 Hz)Appearance of the methyl protons of the ethoxy group.
H4 ~8.6 ppm (doublet of doublets)~8.4 ppm (doublet of doublets)Slight upfield shift due to the change from a chloro to an ethoxy substituent.
H6 ~9.1 ppm (doublet)~8.9 ppm (doublet)Slight upfield shift, reflecting the altered electronic environment of the ring.

¹³C NMR confirms the presence of all carbon atoms and provides insight into their hybridization and electronic environment. The chemical shifts are spread over a wide range, typically preventing signal overlap.[5]

Assignment 2-Chloro-3-fluoro-5-nitropyridine (Precursor) 2-Ethoxy-3-fluoro-5-nitropyridine (Product) Rationale for Change
-OCH₂- N/A~64 ppmAppearance of the methylene carbon signal.
-CH₃ N/A~14 ppmAppearance of the methyl carbon signal.
C2 ~145 ppm (doublet, ¹JCF)~155 ppm (doublet, ¹JCF)Downfield shift upon substitution of Cl with a more electronegative O. The C-F coupling remains.
C3 ~150 ppm (doublet, ¹JCF)~148 ppm (doublet, ¹JCF)The carbon directly bonded to fluorine shows a large coupling constant and its chemical shift is highly sensitive to substitution at C2.
C4, C5, C6 Various signals in aromatic regionShifts adjusted due to new substituentThe entire aromatic fingerprint changes, confirming a structural modification.

¹⁹F NMR is highly sensitive to the local electronic environment and provides a distinct signal for the fluorine atom.[6] Its wide chemical shift range makes it an excellent tool for confirming the fluorine's position.[7][8]

Compound Expected ¹⁹F Chemical Shift (vs. CFCl₃) Rationale
2-Chloro-3-fluoro-5-nitropyridine ~ -120 to -140 ppmThe chemical shift is influenced by the adjacent chloro and nitro groups.
2-Ethoxy-3-fluoro-5-nitropyridine ~ -130 to -150 ppmThe substitution of chlorine with an ethoxy group will cause a predictable shift in the fluorine resonance, confirming the reaction at the C2 position.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4]

  • Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (0.0 ppm for ¹H and ¹³C NMR).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is standard.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-capable probe. A common external reference is CFCl₃.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9] It serves as a rapid and effective method to confirm the presence of key structural motifs.

Vibrational Mode 2-Chloro-3-fluoro-5-nitropyridine (Precursor) 2-Ethoxy-3-fluoro-5-nitropyridine (Product) Rationale for Change
C-O-C Stretch (Ether) N/A~1250 cm⁻¹ (asymmetric) & ~1040 cm⁻¹ (symmetric)Appearance of these strong bands is definitive proof of the ethoxy group.
NO₂ Stretch ~1530 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric)~1530 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric)These bands should remain largely unchanged, confirming the nitro group is intact post-reaction.
Ar-F Stretch ~1100-1200 cm⁻¹~1100-1200 cm⁻¹This band should persist, confirming the fluorine atom remains on the ring.
C-Cl Stretch ~700-800 cm⁻¹AbsentDisappearance of the C-Cl stretching vibration confirms the displacement of the chlorine atom.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the major absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation patterns.[10] Electrospray ionization (ESI) is a soft technique that typically yields the protonated molecule [M+H]⁺, while Electron Ionization (EI) is a harder technique that produces a molecular ion (M⁺˙) and numerous fragment ions.[10][11]

Ion 2-Chloro-3-fluoro-5-nitropyridine (Precursor) 2-Ethoxy-3-fluoro-5-nitropyridine (Product) Rationale for Change
Molecular Weight 176.5 g/mol 186.1 g/mol The change in molecular weight is a primary confirmation of the substitution.
[M+H]⁺ (ESI) m/z 177/179 (approx. 3:1 ratio)m/z 187The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) disappears, replaced by a single major peak for the product.
Key Fragments (EI) Loss of NO₂, Cl, or bothLoss of ethylene (-28), ethoxy radical (-45), or NO₂ (-46)The fragmentation pattern fundamentally changes, reflecting the new ethoxy substituent. For example, a peak at m/z 141 ([M-OC₂H₅]⁺) would be strong evidence for the product.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[4]

  • Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-20 µL/min).

  • Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺. Typical ESI parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the [M+H]⁺ peak and confirm that its measured m/z value corresponds to the calculated exact mass of the product.

Conclusion: An Integrated and Trustworthy Validation System

The spectroscopic validation of 2-Ethoxy-3-fluoro-5-nitropyridine is not a matter of a single measurement but the establishment of a self-validating system of complementary data. The definitive appearance of ethoxy signals in ¹H and ¹³C NMR, the emergence of C-O ether bands in the IR spectrum, and the correct molecular weight without the chlorine isotopic pattern in the mass spectrum collectively provide irrefutable evidence of a successful synthesis.

By comparing these results against the known spectroscopic data of the starting material, 2-Chloro-3-fluoro-5-nitropyridine, researchers can confidently assert the identity, structure, and purity of the final product. This rigorous, multi-faceted approach to analytical validation is fundamental to ensuring the quality and consistency of pharmaceutical intermediates, which is a cornerstone of modern drug development and manufacturing.[12][13]

References

  • IJEI Journal. (n.d.). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III.
  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
  • BenchChem. (2025). Spectroscopic Analysis of Thieno[3,2-b]pyridine Derivatives: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Piniazhko, R. M. (1965). [Spectrophotometric Method of Analysis of Pyridine Derivatives and Pyridinecarbonic Acids]. Farmatsevtychnyĭ zhurnal (Kiev, Ukraine: 1959), 20(5), 17–21.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.
  • Gao, M., et al. (2014). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 50(74), 10964–10966.
  • Gao, M., et al. (2014). Synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications.
  • Unknown Author. (2025, November 28). Pharmaceutical Intermediate Quality Standards Guide.
  • Holt, J., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(1), 15–20.
  • Mossine, A. V., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to ¹⁸F-Labeling. Organic Letters, 17(15), 3818–3821.
  • The FDA Group. (2022, August 2). A Basic Guide to Process Validation in the Pharmaceutical Industry.
  • Wikipedia. (n.d.). Validation (drug manufacture).
  • Unknown Author. (2024, November 20). Your Guide to Pharmaceutical Validation & 6 Principles for Effective Implementation.
  • ResearchGate. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides | Request PDF.
  • Unknown Author. (n.d.). Infrared (IR) Spectroscopy.
  • University of Arizona. (n.d.). 19Flourine NMR.
  • Thermo Fisher Scientific. (n.d.). Evaluation of fluoroorganic compounds with benchtop 19F NMR.
  • Popik, V. V., et al. (2020). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 25(21), 5001.
  • Urick, A. K., & Pomerantz, W. C. K. (2016). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Journal of Medicinal Chemistry, 59(23), 10530–10547.
  • BenchChem. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • Kuduk, S. D., DiPardo, R. M., & Bock, M. G. (2005). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters, 7(4), 577–579.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Unknown Author. (n.d.). Interpretation of mass spectra.
  • ChemicalBook. (n.d.). 2-Chloro-3-fluoro-5-nitropyridine synthesis.

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Ethoxy-3-fluoro-5-nitropyridine: A Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The h...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 2-Ethoxy-3-fluoro-5-nitropyridine, a halogenated nitropyridine derivative, require a comprehensive understanding of its potential hazards and the regulatory landscape governing its waste management. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is crucial to understand the potential hazards. Based on analogous compounds, 2-Ethoxy-3-fluoro-5-nitropyridine should be handled as a hazardous substance.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Causes skin and serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][4]

Mandatory Personal Protective Equipment (PPE): A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling 2-Ethoxy-3-fluoro-5-nitropyridine and its waste:

PPE CategorySpecificationRationale
Eye and Face Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be required for bulk handling.To prevent contact with eyes, which can cause serious irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[5]To prevent skin contact, a primary route of exposure.
Body Protection A flame-retardant lab coat. Additional protective clothing may be necessary depending on the scale of the operation.To protect underlying clothing and skin from splashes and spills.
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[4]

This multi-layered PPE strategy creates a self-validating system of protection, minimizing the risk of accidental exposure during handling and waste consolidation.

II. Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal.[6][7] Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[8]

Step-by-Step Waste Collection Procedure:

  • Designate a Waste Stream: All waste containing 2-Ethoxy-3-fluoro-5-nitropyridine must be classified as "Halogenated Organic Waste."[9][10] This is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[11] Do not mix this waste with non-halogenated organic solvents.[8][10]

  • Solid Waste Collection:

    • Contaminated solid materials such as gloves, weigh boats, pipette tips, and absorbent paper should be collected in a dedicated, durable, and clearly labeled solid hazardous waste container.[9]

    • The container must be a sealable, leak-proof plastic bag or a designated drum.

  • Liquid Waste Collection:

    • Collect all liquid waste containing 2-Ethoxy-3-fluoro-5-nitropyridine, including reaction mixtures and solvent rinses, in a compatible, leak-proof container with a secure screw-top cap.[6][12]

    • Polyethylene or glass containers are typically appropriate, but always verify compatibility.

    • The first rinse of any glassware that contained the pure compound must be collected as hazardous waste.[9]

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).

    • Carefully collect the absorbed material and place it in the designated solid "Halogenated Organic Waste" container.[9]

    • Decontaminate the spill area with soap and water, collecting all cleaning materials as hazardous waste.[9]

III. Container Management and Labeling

Adherence to regulations from agencies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) is mandatory.[13][14][15] Proper container management is a key aspect of this compliance.

Container Requirements:

  • Condition: Containers must be in good condition, free from leaks or defects.

  • Compatibility: The container material must be compatible with the chemical waste.[6]

  • Closure: Keep waste containers closed at all times, except when adding waste.[9][10] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

Labeling Protocol: Accurate and detailed labeling is a critical safety and regulatory requirement. The label must include:

  • The words "Hazardous Waste."[9]

  • The full chemical name: "2-Ethoxy-3-fluoro-5-nitropyridine" and any other constituents in the waste stream. Do not use abbreviations or chemical formulas.[10]

  • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste was added to the container).

IV. Storage and Disposal Workflow

Waste must be stored in a designated and secure area until it is collected by a licensed hazardous waste disposal company.[7]

Storage Guidelines:

  • Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • The storage area should be cool, dry, and well-ventilated.[9]

  • Ensure secondary containment is in place to capture any potential leaks.[9]

Disposal Workflow Diagram:

The following diagram outlines the decision-making and operational process for the disposal of 2-Ethoxy-3-fluoro-5-nitropyridine.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage & Pickup gen Waste Generation (Solid or Liquid containing 2-Ethoxy-3-fluoro-5-nitropyridine) segregate Segregate as 'Halogenated Organic Waste' gen->segregate container Use Compatible, Leak-Proof, Sealable Container segregate->container labeling Label Container: - Hazardous Waste - Full Chemical Name(s) - Hazards - Accumulation Date container->labeling storage Store in Designated Satellite Accumulation Area with Secondary Containment labeling->storage pickup Contact Environmental Health & Safety (EHS) for Pickup storage->pickup records Complete Waste Disposal Records pickup->records

Caption: Waste Disposal Workflow for 2-Ethoxy-3-fluoro-5-nitropyridine.

V. Final Disposal

Laboratory-scale chemical neutralization of halogenated nitropyridines is not recommended due to the potential for uncontrolled reactions and the formation of other hazardous byproducts. The only acceptable method of final disposal is through a licensed and approved hazardous waste contractor.[9] These contractors will typically use high-temperature incineration to ensure the complete destruction of the compound in an environmentally sound manner.[6]

By adhering to these detailed procedures, you contribute to a culture of safety, protect our environment, and ensure that our scientific pursuits are conducted responsibly and ethically. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for local requirements.[7][14]

References

  • OSHA Compliance For Laboratories. (2014, June 12). US Bio-Clean. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA). Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. Available at: [Link]

  • Safety Data Sheet for 2-Fluoro-5-nitropyridine. (2025, December 24).
  • 2-Fluoro-5-nitropyridine PubChem Entry. National Institutes of Health (NIH). Available at: [Link]

  • Hazardous Waste: Guidelines and Regulations. Environmental Protection Agency (EPA). Federal Register.
  • Safety Data Sheet. (2025, October 24). Thermo Fisher Scientific.
  • Guidance for Reporting Toxic Chemicals within the Polycyclic Aromatic Compounds Category. Environmental Protection Agency (EPA).
  • Halogenated Solvents Standard Operating Procedure.
  • Safety Data Sheet for 3-Fluoro-2-nitropyridine.
  • RCRA Hazardous Waste Regulations for Nitrogen Dioxide. Environmental Protection Agency (EPA).
  • Disposal of Halogenated Solvents. Reddit r/chemistry Discussion.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Ethoxy-3-fluoro-5-nitropyridine

Handling 2-Ethoxy-3-fluoro-5-nitropyridine (CAS: 2922283-72-3) requires a rigorous, systems-based approach to laboratory safety. As a fluorinated nitropyridine derivative, this compound presents overlapping hazards that...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 2-Ethoxy-3-fluoro-5-nitropyridine (CAS: 2922283-72-3) requires a rigorous, systems-based approach to laboratory safety. As a fluorinated nitropyridine derivative, this compound presents overlapping hazards that render standard, generic Personal Protective Equipment (PPE) protocols insufficient.

This guide provides drug development professionals and research scientists with a field-proven, mechanistic approach to safely handling this compound, ensuring both operational efficiency and uncompromising safety.

Mechanistic Hazard Analysis: Understanding the "Why"

To select the correct PPE, we must first understand the molecular causality behind the compound's hazards. Every structural moiety in 2-Ethoxy-3-fluoro-5-nitropyridine contributes to its risk profile:

  • The Pyridine Core & Ethoxy Group: These features render the molecule highly lipophilic. If the powder contacts unprotected skin, it can rapidly bypass the stratum corneum, facilitating systemic dermal absorption.

  • The Nitro Group (-NO₂): Nitroaromatics are potent electrophiles and known skin sensitizers. Upon systemic absorption, they can induce oxidative stress. Furthermore, nitro groups impart latent energetic instability; they can decompose violently under extreme thermal stress.

  • The Fluoro Group (-F): While the C-F bond is extremely stable under ambient conditions, thermal decomposition (e.g., during a laboratory fire or exothermic runaway) or reaction with concentrated strong acids will release Hydrogen Fluoride (HF) gas [1]. HF is profoundly toxic; the fluoride ion penetrates deep into tissue, precipitating cellular calcium and magnesium, which can lead to localized tissue necrosis and fatal cardiac arrhythmias[2].

Table 1: Quantitative & Physicochemical Hazard Summary

Property Value / Hazard Indicator Mechanistic Implication
CAS Number 2922283-72-3[3] Unique identifier for tracking, inventory, and SDS alignment.
Molecular Weight ~186.14 g/mol Small molecular size facilitates rapid dermal and mucosal absorption.
GHS Hazards (Proxy) H302, H315, H319, H335[4] Harmful if swallowed; causes severe skin, eye, and respiratory irritation.

| Decomposition Risk | >200°C (Estimated) | Risk of violent decomposition; releases toxic NOₓ and corrosive HF gas[1]. |

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, the following PPE matrix establishes a self-validating barrier system for handling this compound.

Table 2: Required PPE and Causality

Protection Zone Required Equipment Mechanistic Justification
Eye/Face Indirect-vent chemical splash goggles. (Add a face shield if handling solutions). Prevents severe ocular irritation (H319) and protects mucosal membranes from aerosolized lipophilic dust[4]. Safety glasses are insufficient.
Hands (Inner) 4-mil Nitrile gloves. Provides necessary tactile dexterity for precise weighing and spatial awareness.
Hands (Outer) 8-mil Butyl rubber OR heavy-duty Nitrile gloves. Butyl rubber offers superior breakthrough resistance against halogenated and nitroaromatic compounds compared to standard latex or thin nitrile.
Body Flame-Resistant (FR) lab coat, long pants, closed-toe non-woven shoes. Mitigates thermal decomposition risks and prevents dermal exposure to powders.

| Respiratory | Handled strictly inside a certified chemical fume hood (80-120 fpm). | Prevents inhalation of respiratory irritants (H335)[4]. If hood ventilation fails, a NIOSH-approved half-mask with P100/Organic Vapor (OV) cartridges is required. |

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the current phase is fully verified.

Phase 1: Pre-Operation & Self-Validation
  • Validate Engineering Controls: Verify the fume hood face velocity is actively reading between 80–120 feet per minute (fpm). Never handle fluorinated nitroaromatics on an open bench.

  • Emergency Antidote Verification (Critical): Ensure an unexpired tube of 2.5% Calcium Gluconate gel is immediately accessible in the laboratory. This is a mandatory prerequisite for any protocol involving fluorinated aromatics that could release HF upon decomposition[2].

  • Glove Integrity Check: Perform the "inflation test" on your outer gloves. Trap air inside the glove, roll the cuff tightly, and squeeze to check for invisible pinhole leaks before donning.

Phase 2: Execution & Handling
  • Static Mitigation: Use anti-static (e.g., grounded metal or conductive plastic) spatulas for weighing. Nitroaromatic powders can pose a dust deflagration risk if exposed to sudden static discharge.

  • Containment: Perform all weighing and transfer operations over a disposable, chemical-resistant spill pad. This contains micro-spills and prevents cross-contamination of the balance.

  • Solvent Compatibility: If dissolving the compound, strictly avoid mixing with strong reducing agents, alkali metals, or concentrated mineral acids, which can trigger exothermic decomposition and subsequent HF release[1].

Phase 3: Doffing & Decontamination
  • Surface Decontamination: Wipe down the exterior of the chemical container and the analytical balance with a compatible solvent (e.g., ethanol/water mix) using disposable wipes.

  • Aseptic Doffing: Remove the outer gloves inside the fume hood by pinching the exterior of the cuff and pulling them inside out to trap residual powder.

  • Final Hygiene: Remove inner gloves and immediately wash hands and forearms with soap and water.

Emergency Response & Waste Management Plan

Spill Management
  • DO NOT sweep dry powder, as this will aerosolize the nitroaromatic compound.

  • Cover the spill with damp absorbent pads to suppress dust generation.

  • Carefully scoop the saturated pads into a chemically compatible, sealable secondary container using a non-sparking tool.

Thermal Decomposition / HF Exposure Protocol

If the compound is involved in a fire or exothermic reaction, assume Hydrogen Fluoride gas has been released. If dermal exposure to HF is suspected:

  • Immediate Action: Flush the affected skin with copious amounts of water for exactly 5 minutes[2].

  • Antidote Application: Wearing clean nitrile gloves, continuously massage 2.5% Calcium Gluconate gel into the affected area. Reapply every 10-15 minutes[2][5].

  • Medical Escalation: Seek emergency medical attention immediately. Explicitly inform EMS responders of potential Hydrogen Fluoride exposure.

Waste Segregation Plan
  • Classification: Label strictly as "Halogenated Organic Waste." The presence of the fluorine atom prohibits disposal in standard non-halogenated organic waste streams.

  • Incompatibilities: Never mix fluorinated nitroaromatic waste with strong bases or reducing agents in the same carboy.

Process Visualization

PPE_Workflow Start Pre-Operation Verify Fume Hood & Antidotes Assess Hazard Assessment (Nitroaromatic & HF Risks) Start->Assess PPE Don PPE (Double Nitrile/Butyl, Goggles) Assess->PPE Handle Execution Handle 2-Ethoxy-3-fluoro-5-nitropyridine PPE->Handle Decon Decontamination & Doffing Handle->Decon Waste Waste Segregation (Halogenated Organics) Decon->Waste

Operational workflow for the safe handling and disposal of fluorinated nitropyridines.

References

  • American Chemical Society (ACS). "Chemical Aspects of Human and Environmental Overload with Fluorine." Chemical Reviews. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." National Academies Press. URL: [Link]

  • Yale University Environmental Health & Safety. "Standard Operating Procedure - Hydrofluoric Acid." URL:[Link]

Sources

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